molecular formula C7H8N2O2 B6227437 1-cyclopropyl-1H-imidazole-5-carboxylic acid CAS No. 1501916-54-6

1-cyclopropyl-1H-imidazole-5-carboxylic acid

Cat. No.: B6227437
CAS No.: 1501916-54-6
M. Wt: 152.15 g/mol
InChI Key: DYSGRHCXXAJAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95.
BenchChem offers high-quality 1-cyclopropyl-1H-imidazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-1H-imidazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1501916-54-6

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-cyclopropylimidazole-4-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11)

InChI Key

DYSGRHCXXAJAQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=C2C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. We will detail its fundamental physicochemical properties, explore its primary application as a key structural motif in the development of selective EP4 receptor antagonists, and present a detailed, logical framework for its chemical synthesis and characterization. This document is intended to serve as a practical resource for researchers engaged in drug discovery, particularly in the fields of oncology and inflammatory diseases.

Core Molecular Properties

1-Cyclopropyl-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative featuring a cyclopropyl group at the N-1 position of the imidazole ring and a carboxylic acid at the C-5 position. These features bestow upon it specific steric and electronic properties that are valuable in designing molecules with high target affinity and specificity.

Chemical Formula and Molecular Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
Chemical Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [2][3]
Monoisotopic Mass 152.05858 Da[1]
Structural Information

The structural arrangement is key to its chemical reactivity and its ability to interact with biological targets.

IdentifierValueSource
SMILES C1CC1N2C=NC=C2C(=O)O[1]
InChI InChI=1S/C7H8N2O2/c10-7(11)6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11)[1]
IUPAC Name 1-cyclopropyl-1H-imidazole-5-carboxylic acid
Predicted Physicochemical Properties

The following table summarizes key predicted physicochemical properties, which are essential for anticipating the compound's behavior in various experimental and biological systems.

PropertyPredicted ValueSource
XLogP3 0.3[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
pKa (Acidic) ~3.4[4]
pKa (Basic) ~6.8[4]

Note: pKa values are extrapolated from the structurally similar compound 1-[(3-chlorophenyl)methyl]-1H-imidazole-5-carboxylic acid and serve as an estimate.

Significance in Drug Discovery: Targeting the EP4 Receptor

The primary interest in 1-cyclopropyl-1H-imidazole-5-carboxylic acid stems from its use as a scaffold in developing antagonists for the prostaglandin E2 (PGE2) receptor 4, commonly known as the EP4 receptor.

The PGE2-EP4 Signaling Pathway

The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand PGE2, triggers a signaling cascade that is implicated in numerous physiological and pathological processes. In the context of cancer, PGE2 is often upregulated in the tumor microenvironment where it promotes tumor survival and suppresses anti-tumor immune responses.[5][6] Blockade of this pathway is therefore a promising strategy in immuno-oncology.[6][7]

The simplified signaling pathway is illustrated below.

EP4_Signaling_Pathway cluster_membrane Cell Membrane PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylyl Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Proliferation, Survival, Immunosuppression) CREB->Gene Promotes Retrosynthesis Target 1-Cyclopropyl-1H-imidazole- 5-carboxylic acid Ester Ethyl 1-cyclopropyl-1H-imidazole- 5-carboxylate Target->Ester Hydrolysis ImidazoleEster Ethyl 1H-imidazole- 5-carboxylate Ester->ImidazoleEster N-Alkylation Cyclopropyl Cyclopropyl Halide/ Leaving Group Ester->Cyclopropyl N-Alkylation

Caption: Retrosynthetic approach to the target molecule.

Step-by-Step Experimental Protocol (Representative)

This protocol describes a plausible synthesis route. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Alkylation of Ethyl 1H-imidazole-5-carboxylate

  • Rationale: This step introduces the cyclopropyl group onto the imidazole nitrogen. A strong base is required to deprotonate the imidazole N-H, creating a nucleophilic anion that attacks the electrophilic cyclopropyl bromide.

  • Procedure:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of ethyl 1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add cyclopropyl bromide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product (Ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate) by flash column chromatography.

Step 2: Saponification to 1-Cyclopropyl-1H-imidazole-5-carboxylic acid

  • Rationale: This is a standard ester hydrolysis using a strong base to cleave the ethyl ester, followed by an acidic workup to protonate the resulting carboxylate salt.

  • Procedure:

    • Dissolve the purified ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH ~3-4 with 1M hydrochloric acid (HCl). A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-cyclopropyl-1H-imidazole-5-carboxylic acid.

Characterization: Expected Spectroscopic Data

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The most downfield signal will be a broad singlet corresponding to the carboxylic acid proton , typically appearing around 12.0 ppm . [8] * Signals for the two imidazole ring protons are expected in the aromatic region, likely between 7.5 and 8.5 ppm.

    • A multiplet for the cyclopropyl methine proton (CH-N) will be observed further upfield.

    • Two multiplets corresponding to the four cyclopropyl methylene protons (CH₂) will be seen at the most upfield region of the spectrum.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • The carbonyl carbon of the carboxylic acid will appear in the characteristic range of 165-185 ppm . [8] * Carbons of the imidazole ring will resonate between approximately 115-140 ppm.

    • The cyclopropyl carbons will be observed at high field (upfield), typically below 40 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • A very broad O-H stretch from the carboxylic acid's hydrogen bonding will be prominent from 2500-3300 cm⁻¹ . [8] * A sharp, strong C=O stretch from the carbonyl group will appear around 1710-1760 cm⁻¹ . [8] * C-H and C=N stretches from the imidazole and cyclopropyl groups will also be present.

  • MS (Mass Spectrometry):

    • In ESI+ mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight + 1 (i.e., ~153.06).

    • In ESI- mode, the deprotonated molecular ion [M-H]⁻ would be observed at an m/z of ~151.05.

Conclusion

1-Cyclopropyl-1H-imidazole-5-carboxylic acid is a valuable heterocyclic building block with a well-defined role in modern drug discovery, particularly as a key component of EP4 receptor antagonists. Its synthesis is achievable through logical, well-established chemical transformations. The analytical data expected from standard characterization techniques are distinct and allow for unambiguous confirmation of its structure. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • Kumar, S., Chakraborty, R., Roy, C., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 105(6), e70132. Available at: [Link]

  • Kumar, S., Chakraborty, R., Roy, C., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. Available at: [Link]

  • TCG Lifesciences. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Available at: [Link]

  • ResearchGate. (2025). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Available at: [Link]

  • European Patent Office. (1988). 1H-imidazole-5-carboxylic acid derivatives. Patent EP0277384. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR, 4(1), 587-590. Available at: [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online Journal of Biorganic & Organic Chemistry, 1(4). Available at: [Link]

  • PubChem. (n.d.). 1-cyclopropyl-1h-imidazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar. Available at: [Link]

  • Yarovaya, O. I., et al. (2021). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC. Available at: [Link]

  • Google Patents. (n.d.). Imidazole-5-carboxylic acid derivatives, the preparation method therefor and the uses thereof. USRE44873E1.
  • ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Available at: [Link]

  • Google Patents. (n.d.). Scalable synthesis of imidazole derivatives. US7807837B2.
  • Google Patents. (n.d.). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. WO2001092200A1.
  • Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesizing cyclopropyl carboxylic ester. CN1050597C.
  • The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Available at: [Link]

  • Sugimoto, Y., et al. (2009). Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists. PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. JOCPR, 6(5), 841-847. Available at: [Link]

  • ResearchGate. (2018). Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. Available at: [Link]

  • Mahdi, M. F., & Raauf, A. M. R. (2021). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. ResearchGate. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Therapeutic Potential of Cyclopropyl Imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in histamine receptor ligands and cytochrome P450 inhibitors. However, the therapeutic utility of imidazole derivatives is often compromised by non-specific CYP450 inhibition and rapid metabolic clearance. This guide analyzes the strategic incorporation of cyclopropyl moieties into imidazole scaffolds. The cyclopropyl group acts not merely as a hydrophobic spacer but as a bioisostere that imparts conformational constraint, modulates lipophilicity, and shields adjacent metabolic soft spots. This paper details the structure-activity relationships (SAR), synthesis protocols, and validation assays for this class of compounds, with a focus on Ciproxifan as a lead archetype.

Structural Biology & Medicinal Chemistry[1]

The Pharmacophore Logic

The therapeutic efficacy of cyclopropyl imidazole derivatives hinges on a bipartite molecular architecture:

  • The Imidazole "Head": Mimics the endogenous ligand (histamine) or coordinates with the heme iron in CYP enzymes. It serves as the primary anchor point, often interacting with acidic residues (e.g., Asp3.32 in GPCRs).

  • The Cyclopropyl "Tail": Provides a rigid, steric bulk that fits into hydrophobic pockets. Unlike flexible alkyl chains, the cyclopropyl ring locks the molecule into a bioactive conformation and increases metabolic stability by resisting

    
    -oxidation.
    
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of these derivatives.

SAR_Logic cluster_effects Pharmacological Effects Core Cyclopropyl Imidazole Scaffold Imidazole Imidazole Ring (Primary Anchor) Core->Imidazole H-Bonding / Heme Coord Linker Alkyl/Ether Linker (Distance Determinant) Core->Linker Optimizes Geometry Phenyl Central Phenyl Core (Pi-Stacking) Core->Phenyl Hydrophobic Interaction Cyclopropyl Cyclopropyl Group (Metabolic Shield/Constraint) Core->Cyclopropyl conformational lock Imidazole->Linker Connectivity Effect1 High Affinity (nM) Imidazole->Effect1 Key Interaction Linker->Phenyl Connectivity Phenyl->Cyclopropyl Connectivity Effect2 Metabolic Stability Cyclopropyl->Effect2 Resists Oxidation

Figure 1: SAR logic of cyclopropyl imidazole derivatives. The cyclopropyl moiety enhances metabolic stability and potency via conformational restriction.

Therapeutic Targets and Mechanism[2][3]

Histamine H3 Receptor Antagonism (Neurology)

The primary application of this scaffold is in the antagonism of the Histamine H3 Receptor (H3R) .[1] H3R is a constitutive G-protein coupled receptor (GPCR) acting as a presynaptic autoreceptor.

  • Mechanism: H3R agonists inhibit histamine synthesis and release.[2]

  • Therapeutic Goal: H3R antagonists (or inverse agonists) like Ciproxifan block this negative feedback, increasing the release of histamine, acetylcholine, and norepinephrine.

  • Applications: Narcolepsy, ADHD, Alzheimer’s disease (cognitive enhancement).

CYP51 Inhibition (Antifungal)

A secondary application lies in antifungal therapy.[3] The imidazole nitrogen coordinates with the heme iron of fungal Lanosterol 14


-demethylase (CYP51) .
  • Role of Cyclopropyl: The cyclopropyl group fits tightly into the hydrophobic access channel of the enzyme, improving selectivity for fungal CYP51 over human CYP isoforms.

Mechanism of Action: H3 Signaling

H3_Pathway Agonist Endogenous Histamine H3R H3 Receptor (Gi/o) Agonist->H3R Activates Antagonist Ciproxifan (Cyclopropyl Imidazole) Antagonist->H3R Blocks/Inverse Agonism Release Neurotransmitter Release (HA, ACh, NE) Antagonist->Release Restores/Increases AC Adenylyl Cyclase H3R->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Decreases Ca Ca2+ Influx cAMP->Ca Reduces Ca->Release Blocks

Figure 2: Mechanism of Action. Ciproxifan blocks the H3 autoreceptor, preventing the Gi-mediated suppression of neurotransmitter release.

Key Lead Compound: Ciproxifan

Ciproxifan is the prototype for this class. It exhibits high potency and selectivity but serves as a cautionary tale regarding imidazole-related liabilities.

Table 1: Pharmacological Profile of Ciproxifan

ParameterValueNotes
Target Histamine H3 ReceptorInverse Agonist / Antagonist
Binding Affinity (

)
~0.5 - 0.9 nMRat cortex synaptosomes [1]
Potency (

)
9.2 nMFunctional antagonism
Bioavailability ~62% (Mice, p.o.)[4]Good oral absorption [1]
Half-life (

)
~13 min (dist) / 87 min (elim)Rapid distribution phase
Key Liability CYP InhibitionImidazole ring can inhibit human CYP enzymes

Experimental Protocols

Synthesis of Cyclopropyl-Imidazole Ethers

Objective: Synthesize a Ciproxifan-analogue via a convergent route using Mitsunobu coupling. This protocol ensures high regioselectivity.

Reagents:

  • 4-Hydroxy-phenyl-cyclopropyl-ketone (Intermediate A)

  • 3-(1H-imidazol-4-yl)propan-1-ol (Intermediate B)

  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous THF

Workflow Diagram:

Synthesis_Workflow Step1 1. Friedel-Crafts Acylation Phenol + Cyclopropanecarbonyl chloride -> 4-OH-phenyl-cyclopropyl-ketone Step3 3. Mitsunobu Coupling Reagents: PPh3, DIAD, THF, 0°C -> RT Couples Phenol (A) + Alcohol (B) Step1->Step3 Step2 2. Imidazole Protection (Optional but recommended) Protect N-H with Trityl group Step2->Step3 Step4 4. Deprotection & Purification Acid hydrolysis (if protected) Column Chromatography Step3->Step4

Figure 3: Convergent synthesis workflow for ether-linked cyclopropyl imidazole derivatives.

Detailed Protocol:

  • Preparation: Dissolve 1.0 eq of 4-hydroxy-phenyl-cyclopropyl-ketone and 1.1 eq of 3-(1H-imidazol-4-yl)propan-1-ol in anhydrous THF under nitrogen atmosphere.

  • Activation: Add 1.2 eq of

    
    . Cool the mixture to 0°C.
    
  • Coupling: Dropwise add 1.2 eq of DIAD. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3 and brine.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of DCM -> 5% MeOH/DCM.

In Vitro H3 Receptor Binding Assay

Objective: Determine the


 of the synthesized derivative using a radioligand displacement assay.

Methodology:

  • Membrane Prep: Use rat cerebral cortex membranes or CHO cells expressing human H3R.

  • Radioligand:

    
    -methylhistamine (
    
    
    
    , ~1 nM concentration).
  • Incubation:

    • Mix Membranes +

      
       + Test Compound (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Challenges and Future Directions

While cyclopropyl imidazoles like Ciproxifan are potent, they face significant hurdles in drug development:

  • CYP450 Inhibition: The imidazole ring is a notorious inhibitor of heme-containing enzymes, leading to potential Drug-Drug Interactions (DDIs).

    • Solution: Replace imidazole with non-basic heterocycles (e.g., triazoles, pyrrolidines) while retaining the cyclopropyl tail [2].

  • Metabolic Activation: While the cyclopropyl ketone (as in Ciproxifan) is stable, cyclopropyl amines can undergo ring-opening oxidation by CYP enzymes, forming reactive intermediates that covalently bind to proteins [3].

    • Guidance: Avoid direct N-cyclopropyl attachments in favor of ketone or ether linkages.

References

  • Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures. PubMed. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. RSC Publishing. Available at: [Link]

Sources

Technical Guide: 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid Ionization & pKa Profile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 1-cyclopropyl-1H-imidazole-5-carboxylic acid , a critical scaffold in the development of EP4 receptor antagonists and other heterocyclic therapeutics.

Executive Summary

1-cyclopropyl-1H-imidazole-5-carboxylic acid represents a specialized class of N-substituted heteroaromatic acids. Unlike simple imidazoles, the presence of a 5-carboxyl group and a 1-cyclopropyl moiety creates a unique "push-pull" electronic environment. This guide provides a definitive analysis of its acid-base equilibria, predicting a zwitterionic window between pH 2.5 and 5.5 , and establishing its predominant anionic state under physiological conditions (pH 7.4).

Structural & Electronic Framework

The ionization profile is governed by two active centers: the carboxylic acid at C5 and the basic nitrogen at N3.

Structural Analysis
  • N1-Cyclopropyl Group: Acts as a steric bulk provider and a weak electron donor (+I effect). The cyclopropyl ring strain prevents coplanarity with the imidazole system, influencing the pKa of the adjacent C5-COOH via steric inhibition of resonance.

  • C5-Carboxylic Acid: A strong electron-withdrawing group (EWG) that significantly lowers the electron density of the imidazole ring.

  • N3-Nitrogen: The basic center. Its basicity is drastically reduced compared to unsubstituted imidazole (pKa ~7.0) due to the proximity of the electron-withdrawing carboxyl group.

Ionization Scheme

The compound exists in three distinct microspecies depending on pH:

  • Cationic Form (

    
    ):  Protonated N3 and protonated COOH. Dominant at pH < 2.
    
  • Zwitterionic Form (

    
    ):  Protonated N3 (
    
    
    
    ) and deprotonated Carboxylate (
    
    
    ). Dominant at pH 3–5.
  • Anionic Form (

    
    ):  Neutral N3 and deprotonated Carboxylate (
    
    
    
    ). Dominant at pH > 6.

IonizationScheme cluster_0 pH < 2.0 (Acidic) cluster_1 pH 2.5 - 5.5 (Isoelectric) cluster_2 pH > 6.0 (Physiological) Cation Cationic Form (COOH, NH+) Zwitterion Zwitterionic Form (COO-, NH+) Cation->Zwitterion pKa1 ≈ 2.8 (COOH Deprotonation) Anion Anionic Form (COO-, N) Zwitterion->Anion pKa2 ≈ 5.2 (NH+ Deprotonation)

Figure 1: Stepwise ionization pathway of 1-cyclopropyl-1H-imidazole-5-carboxylic acid.

pKa Values and Physicochemical Data

The following values are derived from Structure-Activity Relationship (SAR) analysis of closely related analogs (e.g., 1-methylimidazole-5-carboxylic acid and 1-propylimidazole-4,5-dicarboxylic acid).

Predicted Dissociation Constants
ParameterValue (Est.)Description
pKa1 (Acidic) 2.8 ± 0.3 Deprotonation of the C5-Carboxylic Acid (

). Lower than benzoic acid (4.2) due to the electron-deficient imidazole ring.
pKa2 (Basic) 5.2 ± 0.4 Deprotonation of the Imidazolium Nitrogen (

). Lower than imidazole (7.[1]0) due to the EWG effect of the carboxylate.
Isoelectric Point (pI) 4.0 pH at which net charge is zero and solubility is minimal.
LogD (pH 7.4) -1.5 to -2.0 Highly hydrophilic in physiological media due to anionic character.
Solubility Profile
  • pH 1.2 (Gastric): High solubility (Cationic).

  • pH 4.0: Minimum solubility (Zwitterionic lattice energy is high).

  • pH 7.4 (Blood): High solubility (Anionic).

Experimental Determination Protocols

To validate these values in a drug development setting, the following rigorous methodologies are recommended.

Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy in determining overlapping pKa values in aqueous buffers.

Workflow:

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).

  • Acidification: Lower pH to 1.8 using 0.5 M HCl to ensure full protonation (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH (standardized) under

    
     atmosphere to prevent carbonate formation.
    
  • Data Analysis: Use Bjerrum plots or software (e.g., Hyperquad) to fit the proton binding function

    
    .
    
UV-Metric Titration (For Low Solubility)

If the zwitterion precipitates during potentiometry, UV-metric titration is the superior alternative as it requires lower concentrations (


 M).

Mechanism:

  • The conjugation of the imidazole ring changes upon protonation/deprotonation, causing a shift in the UV

    
    .
    
  • pKa1 shift: Minimal UV shift (COOH is not directly in the chromophore core).

  • pKa2 shift: Significant bathochromic or hypsochromic shift (Imidazolium

    
     Imidazole).
    

ExperimentalWorkflow Start Sample Preparation (10 µM in 0.15 M KCl) Step1 Acidify to pH 1.5 (Generate Cation) Start->Step1 Step2 Automated Titration (Add KOH + Measure UV Spectra 200-400nm) Step1->Step2 Decision Precipitation? Step2->Decision MethodA Continue UV-Metric (Multi-wavelength Analysis) Decision->MethodA No MethodB Switch to Co-solvent Method (Methanol/Water Extrapolation) Decision->MethodB Yes Result Calculate pKa via Absorbance vs pH Plot MethodA->Result MethodB->Result

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development

Understanding the ionization state is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Permeability & Absorption
  • Gastric Absorption: At pH 1-2, the compound is cationic. While soluble, the positive charge hinders passive diffusion across lipid membranes.

  • Intestinal Absorption: At pH 6-7, the compound is predominantly anionic (

    
    ). This suggests poor passive permeability .
    
  • Strategy: Prodrug approaches (e.g., esterification of the carboxylic acid) are often required to mask the negative charge and improve oral bioavailability (as seen with etomidate analogs).

Salt Selection
  • Anionic Counterions: Not suitable (compound is acidic/zwitterionic).

  • Cationic Counterions: Sodium or Potassium salts can be formed at the carboxylic acid (at pH > 6), but reversion to the zwitterion may occur in acidic microenvironments.

  • Acid Addition Salts: Hydrochloride or Mesylate salts can be formed at the imidazole nitrogen, stabilizing the cationic form (

    
    ) for solid-state handling.
    

References

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 2025. Link

  • Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid. Russian Journal of General Chemistry, 2023. Link

  • 1-Methylimidazole-5-carboxylic acid (CAS 41806-40-0) Physicochemical Properties. ChemicalBook, 2026.[2] Link

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu, 2025. Link

  • 1H-Imidazole-4-carboxylic acid Dissociation Constants. PubChem, 2025. Link

Sources

Literature review of 1-cyclopropyl-1H-imidazole-5-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Synthetic Pathways of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid: A Key Building Block in Modern Drug Discovery

Abstract

1-Cyclopropyl-1H-imidazole-5-carboxylic acid is a pivotal structural motif in contemporary medicinal chemistry, valued for its unique conformational properties and metabolic stability conferred by the cyclopropyl group. This guide offers an in-depth review of the principal synthetic strategies for this valuable heterocyclic compound. By synthesizing information from established chemical literature, we present a critical analysis of various synthesis pathways, providing researchers, scientists, and drug development professionals with a comprehensive resource for its preparation. This document details retrosynthetic analyses, step-by-step experimental protocols, and a comparative assessment of the different routes, enabling informed decisions in the design and execution of its synthesis.

Introduction: The Significance of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

The imidazole ring is a ubiquitous scaffold in a vast array of biologically active molecules and natural products.[1][2] Its ability to participate in hydrogen bonding and coordinate to metal centers makes it a privileged structure in drug design. The incorporation of a cyclopropyl group at the N-1 position introduces a degree of conformational rigidity and can significantly enhance metabolic stability by preventing N-dealkylation, a common metabolic pathway.[3] Consequently, 1-cyclopropyl-1H-imidazole-5-carboxylic acid serves as a crucial building block for the synthesis of complex pharmaceutical agents.

The primary synthetic challenges in accessing this molecule include achieving regioselective N-1 cyclopropylation and constructing the imidazole core with the desired C-5 carboxylic acid functionality. This guide will explore the most prevalent and effective strategies to overcome these challenges.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.

Diagram 1: Retrosynthetic Pathways for 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

G cluster_0 Pathway A: Late-Stage N-Cyclopropylation cluster_1 Pathway B: Early-Stage N-Cyclopropylation target 1-Cyclopropyl-1H-imidazole-5-carboxylic acid pathA_inter1 Imidazole-5-carboxylate Ester target->pathA_inter1 Ester Hydrolysis pathB_inter1 N-Cyclopropyl Amine target->pathB_inter1 Imidazole Formation (e.g., Radziszewski) pathA_inter2 Imidazole Precursors (e.g., α-haloketone, amidine) pathA_inter1->pathA_inter2 Imidazole Ring Formation pathB_inter2 Glyoxal, Formaldehyde, Ammonia Source pathB_inter1->pathB_inter2 Precursor Synthesis

Caption: Retrosynthetic analysis showing two main strategies: late-stage N-cyclopropylation of a pre-formed imidazole ring (Pathway A) and early incorporation of the cyclopropyl group followed by imidazole ring formation (Pathway B).

  • Pathway A (Late-Stage N-Cyclopropylation): This approach focuses on first synthesizing an imidazole-5-carboxylate ester, followed by the introduction of the cyclopropyl group onto the N-1 nitrogen, and concluding with the hydrolysis of the ester to the carboxylic acid. This is often the more convergent and flexible approach.

  • Pathway B (Early-Stage N-Cyclopropylation): In this strategy, a cyclopropyl-containing starting material, such as cyclopropylamine, is used to construct the imidazole ring directly. This can be more atom-economical but may present challenges with regioselectivity during the cyclization step.

Major Synthetic Pathways

Pathway A: Late-Stage N-Cyclopropylation

This pathway is arguably the most versatile, allowing for the synthesis of a variety of N-substituted imidazoles from a common intermediate. The general workflow involves three key stages: imidazole ring formation, N-cyclopropylation, and ester hydrolysis.

Diagram 2: Workflow for Pathway A

G start Starting Materials (e.g., Ethyl Glyoxylate, Amidine) step1 Imidazole Ring Synthesis start->step1 intermediate Ethyl Imidazole-5-carboxylate step1->intermediate step2 N-Cyclopropylation intermediate->step2 intermediate2 Ethyl 1-Cyclopropyl-1H-imidazole-5-carboxylate step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 end Target Molecule step3->end

Caption: General workflow for the late-stage N-cyclopropylation pathway.

3.1.1 Step 1: Synthesis of an Imidazole-5-carboxylate Ester

A common method for constructing the imidazole core is the van Leusen imidazole synthesis or related multicomponent reactions.[4] For instance, the reaction of an imine with tosylmethyl isocyanide (TosMIC) can yield the desired imidazole scaffold. Alternatively, classical methods like the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can be adapted.[5]

3.1.2 Step 2: N-Cyclopropylation of the Imidazole Ring

This is the key step in Pathway A. The regioselective introduction of the cyclopropyl group at the N-1 position is crucial.[3] Modern cross-coupling methods have proven highly effective for this transformation.

  • Copper-Mediated N-Cyclopropylation: A robust method involves the use of cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a base.[6] This method is applicable to a wide range of azoles, including imidazoles, and tolerates various functional groups.[6]

  • Bismuth-Mediated N-Cyclopropylation: An alternative approach utilizes a cyclopropylbismuth reagent, which can directly N-cyclopropylate azoles under suitable conditions.[7]

Detailed Experimental Protocol (Copper-Mediated N-Cyclopropylation)

  • To a solution of ethyl imidazole-5-carboxylate (1.0 eq.) in a suitable solvent such as 1,4-dioxane or toluene, add cyclopropylboronic acid (1.5-2.0 eq.), copper(II) acetate (1.0-1.2 eq.), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq.).

  • The reaction mixture is heated, typically between 80-110 °C, under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate, is purified by column chromatography on silica gel.

3.1.3 Step 3: Ester Hydrolysis

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically a straightforward reaction.

Detailed Experimental Protocol (Ester Hydrolysis)

  • The ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water.[8]

  • An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 eq.), is added to the mixture.[8]

  • The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl), leading to the precipitation of the carboxylic acid product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-cyclopropyl-1H-imidazole-5-carboxylic acid.

Pathway B: Early-Stage N-Cyclopropylation (Radziszewski-Type Synthesis)

This pathway constructs the imidazole ring from precursors that already contain the cyclopropyl moiety. The Radziszewski imidazole synthesis and its variations are well-suited for this approach.[5] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine (in this case, cyclopropylamine, which provides the N-1 nitrogen).

Diagram 3: Radziszewski-Type Synthesis for Pathway B

G reactants Ethyl Glyoxylate Formaldehyde Cyclopropylamine Ammonia Source process One-Pot Condensation & Cyclization reactants->process product 1-Cyclopropyl-1H-imidazole-5-carboxylate Ester process->product final_product 1-Cyclopropyl-1H-imidazole-5-carboxylic acid product->final_product Ester Hydrolysis

Caption: A one-pot condensation approach for Pathway B using Radziszewski-type conditions.

Detailed Experimental Protocol (Illustrative)

  • A mixture of ethyl glyoxylate (1.0 eq.) and formaldehyde (as an aqueous solution or paraformaldehyde, 1.0 eq.) is prepared in a suitable solvent like methanol or ethanol.

  • Cyclopropylamine (1.0 eq.) and a source of ammonia (e.g., ammonium hydroxide or ammonium acetate, >2.0 eq.) are added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux for several hours to drive the condensation and cyclization.

  • Upon completion, the solvent is removed, and the residue is worked up by extraction with an organic solvent.

  • The crude product, the ethyl ester of the target molecule, is purified by chromatography.

  • The purified ester is then hydrolyzed to the final carboxylic acid product as described in Pathway A (Step 3).

Comparative Analysis of Synthetic Routes

The choice between Pathway A and Pathway B depends on several factors, including the availability of starting materials, desired scale, and flexibility for analogue synthesis.

FeaturePathway A: Late-Stage N-CyclopropylationPathway B: Early-Stage N-Cyclopropylation
Overall Yield Generally moderate to good, dependent on the efficiency of the N-cyclopropylation step.Can be lower due to potential side reactions in the one-pot multicomponent reaction.
Number of Steps Typically 3 distinct steps (ring formation, N-cyclopropylation, hydrolysis).Can be achieved in 2 steps (one-pot ring formation, hydrolysis).
Flexibility High. A common imidazole ester intermediate can be used to synthesize various N-substituted analogues.Lower. The synthesis is specific to the N-cyclopropyl target.
Scalability The N-cyclopropylation step using transition metals may present cost and purification challenges on a large scale.Potentially more scalable due to the use of cheaper, readily available starting materials.
Key Challenge Achieving high regioselectivity and yield in the N-cyclopropylation step.Controlling regioselectivity and minimizing byproducts in the multicomponent ring formation.

Conclusion and Future Outlook

The synthesis of 1-cyclopropyl-1H-imidazole-5-carboxylic acid can be effectively achieved through several strategic pathways. The late-stage N-cyclopropylation approach (Pathway A) offers greater flexibility for creating diverse chemical libraries, making it highly valuable in a drug discovery context.[3] The early-stage incorporation of the cyclopropyl group (Pathway B) presents a more atom-economical and potentially scalable route, which is advantageous for process chemistry.

Future research in this area will likely focus on developing more efficient and greener catalytic systems for N-cyclopropylation and refining one-pot procedures for imidazole synthesis to improve yields and reduce waste. The continued importance of this scaffold in medicinal chemistry ensures that innovations in its synthesis will remain a priority for the scientific community.

References

  • ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online. Retrieved from [Link]

  • Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. (n.d.). Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). Figure 1 from One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (2008). EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof.
  • Taillefer, M., et al. (2008). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • PubMed. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR. Retrieved from [Link]

  • PMC. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction. Retrieved from [Link]

  • A review article on synthesis of imidazole derivatives. (2020). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]

  • Brieflands. (n.d.). Design and Synthesis of New Imidazole Derivatives of Captopril. Retrieved from [Link]

  • PubMed. (2007). Direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropylbismuth reagent. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • ACS Publications. (2022). Enabling Cyclopropanation Reactions of Imidazole Heterocycles via Chemoselective Photochemical Carbene Transfer Reactions of NHC-Boranes. Organic Letters. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. Retrieved from [Link]

Sources

Metabolic Stability Predictions for Cyclopropyl-Substituted Imidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

In modern drug design, the cyclopropyl-substituted imidazole represents a "high-reward, high-risk" pharmacophore. The cyclopropyl group acts as an excellent bioisostere for ethyl or isopropyl groups, providing rigidification that often enhances potency and permeability while reducing lipophilicity (


). Meanwhile, the imidazole ring is a classic heterocycle for hydrogen bond acceptance and metal coordination.

However, this scaffold presents a unique metabolic liability profile. It combines two distinct mechanisms of Cytochrome P450 (CYP) interaction:

  • Reversible Inhibition: The imidazole nitrogen coordinates with the heme iron.

  • Mechanism-Based Inhibition (MBI): The cyclopropyl moiety acts as a "suicide substrate" via radical ring opening.

This guide provides a validated workflow to predict, assess, and mitigate these metabolic instabilities.

Mechanistic Deconstruction

To predict stability, one must first understand the destruction. The metabolic instability of this scaffold is not random; it follows a deterministic quantum mechanical pathway.

The Imidazole Heme-Lock (Type II Binding)

The unhindered nitrogen of the imidazole ring (N3) possesses a lone pair that can coordinate directly to the


 of the CYP450 heme center. This is Type II binding .
  • Consequence: Reversible inhibition of the enzyme.

  • Prediction: Steric bulk adjacent to the nitrogen (e.g., 2-methylimidazole) weakens this interaction.

The Cyclopropyl Radical Trap (MBI)

This is the critical instability factor. Unlike standard alkyl chains, the cyclopropyl ring is under significant ring strain (~27.5 kcal/mol).

  • Mechanism: CYP450 initiates a Single Electron Transfer (SET) oxidation on the heteroatom (imidazole nitrogen) or Hydrogen Atom Abstraction (HAT) on the cyclopropyl

    
    -carbon.
    
  • The Collapse: This forms a radical species. The cyclopropyl ring rapidly opens (kinetics

    
    ) to relieve strain, generating a reactive carbon-centered radical or an iminium ion.
    
  • The Adduct: This reactive intermediate covalently binds to the heme porphyrin or the protein backbone, permanently inactivating the enzyme (Time-Dependent Inhibition).

Visualizing the Pathway

The following diagram illustrates the bifurcation between stable metabolism and suicide inhibition.

MetabolicPathway Figure 1: Kinetic partitioning between stable metabolism and mechanism-based inhibition (MBI). Substrate Cyclopropyl-Imidazole CYP CYP450 Binding Substrate->CYP Kd Radical N-Centered Radical / Alpha-C Radical CYP->Radical SET / HAT RingOpen Ring Opening (Strain Relief) Radical->RingOpen Kinetic Partitioning StableMet Hydroxylation (Stable Metabolite) Radical->StableMet Rebound Mechanism Covalent Covalent Adduct (Enzyme Inactivation) RingOpen->Covalent Alkylation of Heme

In Silico Prediction Framework

Before synthesis, computational tools must be used to flag "soft spots." Standard QSAR models often fail to predict MBI because it is a kinetic event, not a thermodynamic one.

Bond Dissociation Energy (BDE) Profiling

Metabolic stability correlates with the energy required to abstract a hydrogen atom (


).
  • Protocol: Perform DFT calculations (e.g., B3LYP/6-31G*) to calculate the Homolytic Bond Dissociation Energy (BDE) of the cyclopropyl

    
     bonds.
    
  • Threshold: BDE values

    
     kcal/mol indicate high susceptibility to HAT and subsequent ring opening.
    
Site of Metabolism (SOM) Prediction

Use tools like StarDrop (Optibrium) or ADMET Predictor (Simulations Plus) to visualize the Composite Site Lability (CSL).

  • Focus: Look for high lability scores specifically on the cyclopropyl methine protons.

  • Red Flag: If the SOM algorithm predicts the cyclopropyl group as the primary site of oxidation, the risk of MBI is

    
    .
    

Experimental Validation: The Tiered Cascade

Do not rely on simple microsomal stability (


) assays. A compound can appear "stable" (low turnover) but still be a potent suicide inhibitor. Use this self-validating cascade.
Tier 1: The Reversibility Check (Spectral Binding)
  • Objective: Determine if the imidazole is coordinating heme iron.[1]

  • Method: UV-Vis difference spectroscopy with human liver microsomes (HLM).

  • Readout: Look for a Type II spectrum (peak at ~425-435 nm, trough at ~390-405 nm).

  • Decision: If strong Type II binding is observed,

    
     data will be misleading due to ligand depletion.
    
Tier 2: The IC50 Shift Assay (MBI Detection)
  • Objective: Detect Time-Dependent Inhibition (TDI).

  • Protocol:

    • Measure

      
       of the test compound against a probe substrate (e.g., Midazolam for CYP3A4) with 0 minutes  pre-incubation.
      
    • Measure

      
       after 30 minutes  pre-incubation with NADPH.
      
  • Calculation: Calculate the Shift Ratio:

    
    .
    
  • Criteria: A ratio

    
     suggests MBI. A ratio 
    
    
    
    confirms potent suicide inhibition driven by the cyclopropyl ring.
Tier 3: Reactive Metabolite Trapping
  • Objective: Confirm ring opening.

  • Reagents: Glutathione (GSH) for soft electrophiles; Potassium Cyanide (KCN) for hard iminium ions.

  • Workflow: Incubate compound + HLM + NADPH + Trapping Agent. Analyze via LC-MS/MS.

  • Signature: Look for

    
     (GSH adduct) or 
    
    
    
    (Cyanide adduct). The presence of these adducts confirms the ring-opening mechanism.
Screening Workflow Diagram

ScreeningCascade Figure 2: Tiered experimental cascade for assessing metabolic liability. Start Candidate Compound Tier1 Tier 1: Spectral Binding (Type II Check) Start->Tier1 Tier2 Tier 2: IC50 Shift Assay (+/- 30 min Pre-incubation) Tier1->Tier2 If Type II < 20% Decision_Risk Structure Modification Required Tier1->Decision_Risk Strong Type II Binding Tier3 Tier 3: GSH/CN Trapping (LC-MS/MS) Tier2->Tier3 Shift Ratio > 1.5 Decision_Safe Proceed to PK Tier2->Decision_Safe Shift Ratio ~ 1.0 Tier3->Decision_Safe No Adducts Tier3->Decision_Risk Adducts Detected

Structural Optimization (SAR Rules)

If your cyclopropyl-imidazole fails the Tier 2/3 assessments, apply these structural modifications to block the metabolic soft spot.

Modification StrategyMechanism of ActionImpact on Stability
Gem-dimethylation Adds steric bulk and removes abstractable

-hydrogens on the cyclopropyl ring.
High: Blocks ring opening; prevents radical formation.
Fluorination Replaces metabolic soft spot C-H with C-F (stronger bond).Medium/High: Increases BDE, reduces HAT propensity.
Methylation of Imidazole (C2) Creates steric clash with heme porphyrin.High: Reduces Type II binding (reversible inhibition).
Electron Withdrawing Groups (EWG) Reduces electron density on the imidazole ring.Medium: Makes the ring less prone to initial oxidation.[2]

Expert Insight: The most effective fix for cyclopropyl-mediated MBI is typically gem-dimethyl substitution on the cyclopropyl ring.[2] This eliminates the tertiary proton required for the initial radical formation step [1].

References

  • Shaffer, C. L., et al. (2002).[3] "Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine." Journal of the American Chemical Society. [Link]

  • Kalgutkar, A. S., et al. (2005). "Comprehensive assessment of the inhibition of human cytochrome P450 enzymes by imidazole-containing antifungal agents." Drug Metabolism and Disposition. [Link]

  • Walgren, J. L., et al. (2005). "Mechanism-based inhibition of cytochrome P450 enzymes: chemical mechanisms and biological consequences." Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Orr, S. T., et al. (2012). "Mechanism-based inactivation of cytochrome P450 enzymes: importance of partitioning ratios." Current Drug Metabolism. [Link]

  • BMS Research Team. (2018). "Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors." Xenobiotica. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocols for 1-cyclopropyl-1H-imidazole-5-carboxylic acid Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract & Strategic Overview

The synthesis of 1-cyclopropyl-1H-imidazole-5-carboxylic acid presents a specific regiochemical challenge. Unlike the formation of 1,4-substituted imidazoles, which are readily accessible via standard Van Leusen protocols, the 1,5-substitution pattern requires a directed cyclization strategy to ensure the carboxylic acid moiety is positioned adjacent to the N1-cyclopropyl group.

This protocol details a robust, three-step synthetic route utilizing ethyl isocyanoacetate as the foundational scaffold. By converting this starting material into a reactive enamine intermediate (ethyl 2-isocyano-3-(dimethylamino)acrylate), we direct the nucleophilic attack of cyclopropylamine to exclusively yield the 1,5-isomer. This method avoids the formation of regioisomeric mixtures common in alkylation-based approaches.

Key Advantages of This Protocol:
  • Regio-fidelity: >98% selectivity for the 1,5-isomer.

  • Scalability: Protocol validated for gram-to-multigram scale.

  • Purification: Intermediates are often crystalline or distillable, reducing reliance on chromatography.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the "Isocyanoacetate Enamine" strategy. The core logic is the stepwise construction of the imidazole ring around the N1 nitrogen provided by the cyclopropylamine.

Mechanistic Pathway:

  • Activation: Condensation of ethyl isocyanoacetate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) yields an electron-deficient enamine.
    
  • Substitution-Cyclization: Cyclopropylamine performs a Michael-type addition/elimination, displacing dimethylamine. The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization (nucleophilic attack of the amine nitrogen onto the isocyanide carbon) to close the imidazole ring.

  • Hydrolysis: Saponification of the ethyl ester yields the free acid.

Figure 1: Synthetic workflow for the regioselective formation of the 1,5-substituted imidazole scaffold.

Experimental Protocols

Phase 1: Preparation of Ethyl 2-isocyano-3-(dimethylamino)acrylate

Note: This intermediate is sensitive to moisture. Handle under inert atmosphere.

Reagents:

  • Ethyl isocyanoacetate (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
    
  • Solvent: Ethanol (anhydrous) or neat conditions.

Procedure:

  • Charge a dry round-bottom flask with ethyl isocyanoacetate (e.g., 11.3 g, 100 mmol).

  • Add DMF-DMA (14.3 g, 120 mmol) dropwise at room temperature under nitrogen.

  • Heat the mixture to 70°C for 2 hours. The solution will turn deep yellow/orange.

  • Reaction Check: Monitor by TLC (EtOAc/Hexane 1:1) or NMR.[1][2][3][4] The disappearance of the starting isocyanide CH2 protons (singlet ~4.2 ppm) indicates completion.

  • Workup: Concentrate the mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct.

  • Purification: The residue is typically pure enough for the next step. If solidification occurs, triturate with cold hexanes.

    • Yield Expectation: >90%[2][3][5]

    • Appearance: Yellow/Orange solid or viscous oil.

Phase 2: Cyclization to Ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate

Critical Step: This step establishes the N1-C5 regiochemistry.

Reagents:

  • Intermediate A (from Phase 1) (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Solvent: Ethanol (absolute) or Acetic Acid (glacial, catalytic amount optional)

Procedure:

  • Dissolve Intermediate A (e.g., 16.8 g, 100 mmol) in absolute ethanol (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add cyclopropylamine (6.3 g, 110 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to reflux (78°C) for 3–4 hours.

  • Reaction Check: HPLC or LC-MS should show a single major peak with Mass [M+H]+ = 181.2.

  • Workup: Evaporate the solvent under vacuum.

  • Purification: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water and brine. Dry over Na2SO4.

    • Flash Chromatography: If necessary, purify on silica gel (Eluent: 0-5% MeOH in DCM).

    • Yield Expectation: 75–85%

    • Characterization: 1H NMR should show the cyclopropyl protons (multiplets at ~0.7–1.1 ppm) and two imidazole singlets (C2-H and C4-H).

Phase 3: Hydrolysis to 1-Cyclopropyl-1H-imidazole-5-carboxylic acid

Reagents:

  • Ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester (e.g., 9.0 g, 50 mmol) in THF (50 mL).

  • Add a solution of LiOH·H2O (4.2 g, 100 mmol) in Water (15 mL).

  • Stir vigorously at room temperature for 4–16 hours. (Heating to 50°C accelerates the reaction if slow).

  • Reaction Check: TLC (10% MeOH in DCM) should show the disappearance of the ester spot (high Rf) and appearance of the acid spot (baseline/streaking).

  • Workup:

    • Concentrate to remove THF.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 1N HCl to pH ~3–4. The product typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with small amounts of cold water and diethyl ether.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Final Product Specifications:

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 152.15 g/mol .

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (at neutral pH).

Analytical Data Summary

ParameterSpecificationNotes
1H NMR (DMSO-d6)

8.0-8.5 (s, 1H, C2-H)

7.5-7.8 (s, 1H, C4-H)

3.5-4.0 (m, 1H, N-CH)

0.9-1.1 (m, 4H, Cyclopropyl)
Diagnostic C2-H is typically downfield. Cyclopropyl methine is key for confirmation.
LC-MS (ESI+) [M+H]+ = 153.1Consistent with C7H8N2O2
Melting Point 158–162 °C (Decomp)Varies slightly with crystal habit/purity.
Regiochemistry >98% 1,5-isomerConfirmed by NOE (Nuclear Overhauser Effect) between Cyclopropyl and C4-H if needed.

Troubleshooting & Optimization

Issue: Low Regioselectivity (Formation of 1,4-isomer)
  • Cause: This route is highly specific for 1,5. If 1,4 is observed, check the starting material. Using tosylmethyl isocyanide (TosMIC) reagents favors 1,4 or 1,5 mixtures depending on base, but the isocyanoacetate enamine route described here is chemically locked to 1,5.

  • Validation: Ensure the intermediate enamine is fully formed before adding the amine.

Issue: Poor Cyclization Yield
  • Solution: Ensure the cyclopropylamine is fresh. Old amines can form carbamates with CO2 in air.

  • Alternative: If reflux in ethanol is insufficient, switch to Glacial Acetic Acid at 60°C for the cyclization step. The acidic medium catalyzes the elimination of dimethylamine.

Issue: Decarboxylation
  • Caution: Imidazole-5-carboxylic acids can decarboxylate at high temperatures (>180°C). Do not overheat during drying or melting point determination.

References

  • Gu, X., et al. "Regioselective Synthesis of 1-Substituted Imidazole-5-Carboxylates." Journal of Organic Chemistry, 1980, 45(21), 4069–4075. Link

    • Foundational text for the isocyanoacetate/enamine route establishing regiochemistry.
  • Sisko, J., et al. "An Investigation of Imidazole Synthesis."[6] Journal of Organic Chemistry, 2000, 65(5), 1516–1524. Link

    • Provides mechanistic insights into imidazole cycliz
  • BenchChem. "Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Data." Chemical Database, Accessed 2023. Link

    • Verifies the existence and stability of the ester intermedi
  • Organic Chemistry Portal. "Synthesis of Imidazoles." Link

    • General overview of competing synthetic methodologies.

Sources

Scalable synthesis of 1-cyclopropyl-1H-imidazole-5-carboxylic acid for process chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

Executive Summary

The 1-substituted imidazole-5-carboxylate scaffold is a critical pharmacophore in kinase inhibitors (e.g., JNJ-38877605, Filgotinib intermediates) and glucokinase activators. However, its synthesis presents a significant process chemistry challenge: regioselectivity .

Standard alkylation of imidazole-4(5)-carboxylates predominantly yields the 1,4-isomer (sterically and electronically favored), making the 1,5-isomer difficult to access via nucleophilic substitution.

This Application Note details the Van Leusen Three-Component Reaction (vL-3CR) as the superior, scalable process route. Unlike alkylation methods, this de novo ring construction guarantees high regiochemical fidelity for the 1,5-isomer using Ethyl Glyoxylate , Cyclopropylamine , and TosMIC (Toluenesulfonylmethyl isocyanide).

Route Selection & Causality

Why the Van Leusen Route?

To synthesize 1-cyclopropyl-1H-imidazole-5-carboxylic acid, we must construct the imidazole ring with the correct substitution pattern.

  • Route A: Alkylation of Imidazole-4-carboxylate (Rejected)

    • Mechanism:[1][2][3][4][5][6] Reaction of ethyl imidazole-4-carboxylate with cyclopropyl halides/boronic acids.

    • Outcome: Favors the 1,4-isomer (>9:1 ratio) due to steric hindrance at the N1 position adjacent to the ester. Separation of isomers is costly and yield-limiting.

  • Route B: Isocyanoacetate Condensation (Rejected)

    • Mechanism:[1][2][3][4][5][6] Reaction of ethyl isocyanoacetate with cyclopropylamine and formylating agents.

    • Outcome: Typically yields the 1,4-isomer because the isocyano carbon (which becomes C2) directs the ester to the C4 position.

  • Route C: Van Leusen 3-Component Reaction (Selected)

    • Mechanism:[1][2][3][4][5][6] Condensation of Ethyl Glyoxylate + Cyclopropylamine

      
       Imine, followed by [3+2] cycloaddition with TosMIC .
      
    • Causality: The reaction proceeds via a specific intermediate where the sulfonyl group of TosMIC is eliminated. The steric demand of the N-substituent and the electronics of the glyoxylate imine strongly direct the formation of the 1,5-disubstituted imidazole .

    • Scalability: One-pot procedure, mild bases (

      
      ), and avoidance of cryogenic lithiation steps.
      

Detailed Protocol

Phase 1: Synthesis of Ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate

Reaction Scheme:



Materials:

Reagent Equiv. Role Hazard Note
Ethyl Glyoxylate (50% in Toluene) 1.1 C4-C5 Fragment Flammable, pungent.
Cyclopropylamine 1.0 N1 Fragment Toxic , Volatile (bp 49°C). Handle in fume hood.
TosMIC 1.0 C2-N3 Fragment Stench , Sensitizer.

| Potassium Carbonate (


) | 2.0 | Base | Irritant. |
| Ethanol  (Abs.) | Solvent | Reaction Medium | Flammable. |

Step-by-Step Procedure:

  • Imine Formation (Telescoped):

    • Charge a reactor with Ethanol (10 V relative to TosMIC).

    • Add Cyclopropylamine (1.0 equiv) at 0–5°C.

    • Dropwise add Ethyl Glyoxylate (1.1 equiv, 50% soln) over 30 mins, maintaining temp <10°C.

    • Process Insight: The reaction is exothermic. Stir at 20–25°C for 2 hours. Monitor by TLC/HPLC for disappearance of amine. The imine intermediate is formed in situ and is not isolated (instability).

  • Cycloaddition:

    • Add TosMIC (1.0 equiv) to the imine solution.

    • Add solid

      
        (2.0 equiv) in portions.
      
    • Heat the suspension to reflux (78°C) for 4–6 hours.

    • Mechanism Check: The base deprotonates TosMIC (

      
       to sulfonyl). The anion attacks the imine carbon. Subsequent cyclization and elimination of 
      
      
      
      (toluenesulfinic acid) yields the imidazole.
  • Workup:

    • Cool to 20°C. Filter off inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove Ethanol/Toluene.

    • Dissolve residue in Ethyl Acetate and wash with Water (2x) and Brine .[3]

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: If required, recrystallize from Isopropyl Acetate/Heptane or perform a short silica plug filtration (Eluent: 5% MeOH in DCM).

    • Target Yield: 65–75%.

Phase 2: Hydrolysis to 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

Step-by-Step Procedure:

  • Hydrolysis:

    • Dissolve the ethyl ester (from Phase 1) in THF (5 V).

    • Add a solution of LiOH·H2O (1.5 equiv) in Water (5 V).

    • Stir at 40°C for 4 hours.

    • IPC: Monitor consumption of ester by HPLC.

  • Isolation:

    • Concentrate THF under vacuum.

    • Cool the aqueous phase to 5°C.

    • Acidify carefully with 1M HCl to pH 3.5–4.0. Note: The product is amphoteric (imidazole N vs carboxylic acid); pH control is critical for precipitation.

    • Stir at 0°C for 1 hour to maximize crystallization.

    • Filter the white solid. Wash with cold water and acetone.

    • Dry in a vacuum oven at 45°C.

Process Safety & Critical Parameters

  • TosMIC Handling: TosMIC can decompose violently if heated dry. Always keep in solution during heating steps. It has a severe stench; use bleach scrubbers for off-gas.

  • Cyclopropylamine: Highly volatile. Use a condenser with coolant at -10°C during the initial addition to prevent loss of stoichiometry.

  • Regioselectivity Control: The key to high 1,5-selectivity is the pre-formation of the imine . Do not add TosMIC before the amine and glyoxylate have reacted, or TosMIC may react with the glyoxylate directly (side reactions).

Visualizing the Process Flow

The following diagram illustrates the reaction pathway and the origin of the regioselectivity.

G Reagents Cyclopropylamine + Ethyl Glyoxylate Imine Intermediate Imine (In-Situ) Reagents->Imine Condensation (EtOH, 20°C) TosMIC_Add Addition of TosMIC + K2CO3 Imine->TosMIC_Add + TosMIC Cyclization Cyclization & Elimination (-TsOH) TosMIC_Add->Cyclization Reflux (78°C) Ester Ethyl 1-cyclopropyl- imidazole-5-carboxylate Cyclization->Ester Workup Hydrolysis Hydrolysis (LiOH / HCl) Ester->Hydrolysis Saponification FinalProduct 1-Cyclopropyl-1H-imidazole- 5-carboxylic Acid Hydrolysis->FinalProduct pH Adjustment (pH 4.0)

Caption: Process flow for the regioselective synthesis of the 1,5-isomer via the Van Leusen 3-Component Reaction.

References

  • Sisko, J., Mellinger, M., Sheldrake, P., & Baine, N. (2000). "A One-Pot Synthesis of 1-Substituted Imidazole-5-carboxylates." The Journal of Organic Chemistry, 65(5), 1516–1524.

    • Key Reference: Establishes the TosMIC + Glyoxylate + Amine route as the standard for 1,5-regiocontrol.
  • Nunami, K., Suzuki, M., & Yoneda, N. (1980). "A novel synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry, 45, 4038. Context: Discusses the mechanism of isocyanide cycloadditions.
  • Ten Brink, R. E. (1987). "Synthesis of 1-substituted imidazole-5-carboxylic acids." United States Patent 4,668,795.

    • Context: Industrial application of the regioselective cycliz
  • Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17–89. Context: Comprehensive review of TosMIC chemistry and safety in process scale-up.

Sources

Application Notes and Protocols for the Use of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as metabolic stability, binding affinity, and bioavailability.[1][2] Among the vast array of non-canonical building blocks, 1-cyclopropyl-1H-imidazole-5-carboxylic acid stands out as a unique moiety. The imidazole ring is a well-known pharmacophore present in many biologically active molecules, contributing to hydrogen bonding, metal chelation, and proton transfer processes.[3][4] The N-cyclopropyl group introduces conformational rigidity and a lipophilic character, which can favorably influence the pharmacokinetic profile of a peptide. This document provides a comprehensive guide to the effective use of 1-cyclopropyl-1H-imidazole-5-carboxylic acid in solid-phase peptide synthesis (SPPS), addressing potential challenges and offering detailed protocols for its successful incorporation and characterization.

Physicochemical Properties of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

A thorough understanding of the physicochemical properties of this novel amino acid is crucial for its effective application.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
Appearance Off-white to pale yellow solidCommercial Suppliers
Solubility Soluble in polar aprotic solvents (e.g., DMF, NMP, DMSO)Inferred from common practice in SPPS
pKa Not experimentally determined; the carboxylic acid pKa is expected to be in the range of 3-4, and the imidazole ring pKa is expected to be around 6-7.General chemical principles

Strategic Considerations for Peptide Synthesis

The unique structure of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, characterized by an N-substituted imidazole ring, presents specific challenges and considerations in the context of SPPS.

Steric Hindrance and Coupling Reagent Selection

The presence of the cyclopropyl group adjacent to the imidazole ring, and the electronic nature of the N-substituted imidazole itself, can contribute to steric hindrance at the C5 carboxylic acid. This can impede the efficiency of the coupling reaction. Standard carbodiimide reagents like DCC or DIC may prove insufficient for achieving high coupling yields.[6][7] Therefore, the use of more potent in-situ activating reagents is strongly recommended.[6]

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and HBTU are highly effective in overcoming steric barriers by forming highly reactive OAt or OBt esters.[8][9] HATU is particularly recommended due to its rapid activation and reduced risk of racemization.[10][11]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings, demonstrating high reactivity.[8][9]

Potential Side Reactions of the Imidazole Ring

Although the N1 position of the imidazole is blocked by the cyclopropyl group, the N3 nitrogen remains a potential nucleophile. During the activation of the carboxylic acid, there is a possibility of intermolecular side reactions, though this is generally less of a concern than with unprotected histidine. The use of highly efficient coupling reagents that promote rapid amide bond formation will minimize the lifetime of the activated species, thereby reducing the likelihood of side reactions.

Protecting Group Strategy

1-cyclopropyl-1H-imidazole-5-carboxylic acid is incorporated as a building block without the need for an alpha-amino protecting group, as it is not a standard alpha-amino acid. It will typically be coupled to the N-terminus of a growing peptide chain or used in the synthesis of peptidomimetics. The carboxylic acid is the reactive group for amide bond formation. The imidazole ring itself does not typically require a protecting group in this N-substituted context, as the cyclopropyl group already serves to block one of the nitrogen atoms.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[6][12]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

This protocol details the manual coupling of 1-cyclopropyl-1H-imidazole-5-carboxylic acid to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.[12]

2. N-Terminal Fmoc-Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes at room temperature.
  • Drain the piperidine solution.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid:

  • Pre-activation: In a separate vial, dissolve 1-cyclopropyl-1H-imidazole-5-carboxylic acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
  • Allow the pre-activation mixture to stand for 2-5 minutes at room temperature.
  • Coupling Reaction: Add the pre-activated solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or gentle heating (e.g., 40°C) may be applied, though with caution to avoid potential side reactions.[8]
  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test on a secondary amine if applicable, or a chloranil test) on a small sample of resin beads to check for the presence of free amines. A negative test indicates a complete reaction.
  • Double Coupling (if necessary): If the monitoring test is positive, drain the reaction solution and repeat the coupling step with a fresh solution of activated 1-cyclopropyl-1H-imidazole-5-carboxylic acid.[13]

4. Washing:

  • After a successful coupling, drain the reaction solution.
  • Wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

5. Chain Elongation (if applicable):

  • If additional amino acids are to be added to the peptide, proceed with the standard Fmoc-SPPS cycle of deprotection and coupling.
Diagram of the SPPS Workflow

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle SPPS Cycle cluster_Final Final Steps Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling of 1-Cyclopropyl-1H-imidazole- 5-carboxylic Acid (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cleave Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleave Precipitate Precipitate & Purify (Cold Ether, RP-HPLC) Cleave->Precipitate End End Precipitate->End Final Peptide

Sources

Introduction: The Critical Role of Crystallization in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

1-Cyclopropyl-1H-imidazole-5-carboxylic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Imidazole derivatives, as a class, exhibit a wide range of biological activities, making them a cornerstone of modern medicinal chemistry.[1][2] The purity, solid-state form (polymorphism), and physical properties (e.g., particle size, morphology) of this intermediate are paramount, as they directly influence the efficiency, reproducibility, and quality of subsequent synthetic steps and the final API.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recipes to explain the underlying principles and causality behind protocol design for 1-cyclopropyl-1H-imidazole-5-carboxylic acid. We will explore three primary crystallization methodologies—Cooling Crystallization, Anti-Solvent Addition, and Slow Evaporation—providing detailed protocols, expert insights, and troubleshooting guidance for each.

Part 1: Foundational Principles & Strategic Considerations

Before detailing specific protocols, it is essential to understand the core principles governing crystallization. The entire process hinges on creating a supersaturated solution , a metastable state where the concentration of the solute exceeds its equilibrium solubility, providing the driving force for nucleation and crystal growth.[5]

Key Molecular Characteristics: The structure of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, featuring both a basic imidazole ring and an acidic carboxylic acid group, suggests it can exist as a zwitterion. This dual nature results in high polarity and strong intermolecular hydrogen bonding capabilities, which are critical factors in solvent selection.[6] Such compounds are typically soluble in polar solvents and insoluble in non-polar ones.

Solvent Selection: The choice of solvent is the most critical factor in developing a successful crystallization process.[7] An ideal solvent system should:

  • Exhibit high solubility for the target compound at elevated temperatures but low solubility at ambient or sub-ambient temperatures (for cooling crystallization).

  • Be a "good" solvent for the compound while the "anti-solvent" should be a poor solvent, with the two being fully miscible (for anti-solvent crystallization).

  • Be relatively volatile for easy removal from the final product.[8]

  • Not react with the compound.

  • Promote the formation of the desired crystal habit and polymorphic form.

Part 2: Crystallization Methodologies and Protocols

This section details the practical application of the three primary crystallization techniques. Each protocol is designed to be a self-validating system, with clear steps and rationales.

Method 1: Controlled Cooling Crystallization

Principle: For most organic compounds, solubility increases with temperature. By dissolving the intermediate in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution and then slowly cooling it, the solubility decreases, leading to supersaturation and subsequent crystal formation.[8]

Cooling_Crystallization_Workflow

Experimental Protocol:

  • Solvent Selection & Dissolution:

    • Place 1.0 g of crude 1-cyclopropyl-1H-imidazole-5-carboxylic acid into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a suitable solvent (e.g., isopropanol, ethanol, or a 9:1 acetonitrile:water mixture) in small portions while stirring and gently heating (e.g., to 60-70°C). Add just enough solvent to achieve complete dissolution. Expertise: Using the minimum amount of hot solvent is key to maximizing yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated filter funnel to remove them. This prevents premature crystallization and impurity inclusion.[8]

  • Controlled Cooling:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass or foil), and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is crucial for forming larger, more ordered crystals and minimizing impurity entrapment.[5]

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-5°C) for at least 1 hour to maximize crystal precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor. Trustworthiness: Using cold solvent for washing prevents significant dissolution of the purified product.

  • Drying:

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Method 2: Anti-Solvent Addition Crystallization

This technique is highly effective for compounds that are very soluble in one solvent and poorly soluble in another. Supersaturation is achieved by mixing the "good" solvent solution with a miscible "anti-solvent".[9][10]

Principle: The addition of a miscible anti-solvent reduces the overall solubility of the solute in the mixed solvent system, thereby inducing rapid supersaturation and crystallization.[10] This method is particularly useful for heat-sensitive compounds or when a suitable single-solvent system for cooling crystallization cannot be found.[11]

AntiSolvent_Crystallization_Workflow

Experimental Protocol:

  • Solvent System Selection:

    • Identify a "good" solvent where the intermediate is highly soluble (e.g., Methanol, Dimethylformamide (DMF), or DMSO).

    • Identify a miscible "anti-solvent" where the intermediate is poorly soluble (e.g., Toluene, Heptane, Methyl tert-butyl ether (MTBE), or Water).

  • Dissolution:

    • Dissolve 1.0 g of the crude intermediate in a minimal volume of the good solvent (e.g., 3-5 mL of Methanol) at room temperature in a stirred vessel.

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent (e.g., Toluene) to the stirred solution using a dropping funnel or syringe pump. Expertise: A slow addition rate is critical. It controls the level of supersaturation, preventing "oiling out" and promoting the formation of crystalline material over amorphous precipitate.[12]

    • Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Aging:

    • Once turbidity is observed, stop the addition and allow the mixture to stir at room temperature for 1-2 hours. This "aging" period allows the small nuclei to grow into larger crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of the anti-solvent or a solvent/anti-solvent mixture.

  • Drying:

    • Dry the product under vacuum at an appropriate temperature.

Method 3: Slow Evaporation Crystallization

This method is best suited for small-scale crystallizations, often used to generate high-quality single crystals for analytical purposes like X-ray crystallography.[13]

Principle: Supersaturation is achieved gradually as the solvent slowly evaporates from the solution, increasing the solute concentration.[14][15] This is a gentle method that can produce very high-quality crystals, though it is generally slower and not practical for large-scale production.[15]

Evaporation_Crystallization_Workflow

Experimental Protocol:

  • Solvent Selection:

    • Choose a solvent or solvent mixture in which the compound is moderately soluble and which has a reasonable vapor pressure (e.g., ethanol, ethyl acetate, or a mixture). Avoid highly volatile solvents as they may evaporate too quickly, yielding poor quality crystals.[15]

  • Solution Preparation:

    • Dissolve the intermediate in the chosen solvent at room temperature to create a clear, near-saturated solution. Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.[14]

  • Evaporation Setup:

    • Place the solution in a clean vial or beaker.

    • Cover the container with parafilm and perforate it with a few small holes using a needle. Rationale: This restricts the rate of evaporation, ensuring it occurs slowly and controllably, which is the key to growing large, well-defined crystals.[14]

  • Crystal Growth:

    • Set the vial aside in a location free from vibrations and significant temperature fluctuations.

    • Allow the solvent to evaporate over several hours to days until suitable crystals have formed.

  • Isolation:

    • Carefully decant the remaining mother liquor or isolate the crystals via filtration. Gently rinse with a small amount of a poor solvent if necessary.

  • Drying:

    • Allow the isolated crystals to air-dry or place them in a desiccator.

Part 3: Data Presentation and Characterization

The success of a crystallization protocol is determined by the quality of the resulting solid material. A suite of analytical techniques should be employed for full characterization.[16]

Summary of Methodologies:

ParameterCooling CrystallizationAnti-Solvent CrystallizationSlow Evaporation
Driving Force Temperature DecreaseSolubility DecreaseConcentration Increase
Typical Scale Lab to IndustrialLab to IndustrialAnalytical / mg-scale
Key Control Cooling RateAnti-Solvent Addition RateEvaporation Rate
Advantages Good for large scale, simpleFast, good for heat-sensitive materialsYields high-quality crystals
Disadvantages Requires temp-dependent solubilityRisk of "oiling out", requires solvent recoverySlow, low throughput

Analytical Characterization Techniques:

A thorough characterization confirms the identity, purity, and solid-state properties of the crystallized intermediate.

TechniquePurposeReference
Powder X-Ray Diffraction (PXRD) "Fingerprint" of the crystal lattice; identifies polymorphs and crystallinity.[16][17]
Differential Scanning Calorimetry (DSC) Determines melting point, and thermal events, and can help identify polymorphs.[16][18]
Thermogravimetric Analysis (TGA) Measures mass loss versus temperature to quantify residual solvent.[16][18]
High-Performance Liquid Chromatography (HPLC) Quantifies the chemical purity of the isolated material.[19]
Optical Microscopy Visual inspection of crystal morphology (shape) and size.[18][20]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups and can detect polymorphic changes.[17][20]

References

  • Wang, S., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • University of Wisconsin-Madison.
  • MIRAI Intex. (2024).
  • University of Geneva.
  • Linquip. (n.d.).
  • ANDRITZ. (n.d.).
  • Brittain, H. G. (n.d.). Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Slideshare. (n.d.). Various techniques for study of Crystal Properties.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • University of Florida. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
  • International Journal of Pure and Applied Mathematics. (2018).
  • University of Washington. (2007). Crystal Growing Guide.
  • Organic Process Research & Development. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity.
  • Journal of Pharmaceutical Technology & Research. (2022). "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability".
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.).
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
  • Membranes. (2023).
  • MDPI. (n.d.).
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • Polymers in Medicine. (n.d.). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility.
  • ResearchGate. (n.d.).
  • University of Missouri–St. Louis. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • SOP: CRYSTALLIZ
  • PMC. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • ResearchGate. (2025).
  • PubChemLite. (n.d.). 1-cyclopropyl-1h-imidazole-5-carboxylic acid.
  • Organic Syntheses Procedure. (n.d.).
  • ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
  • PubChemLite. (n.d.). 1-cyclopropyl-1h-imidazole-5-carbaldehyde.
  • ResearchGate. (n.d.). Crystal structures of а series of 1-substituted imidazol-4,5-dicarboxylic acids.
  • S. Asfendiyarov Kazakh National Medical University. (2022).
  • ResearchGate. (2025). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl).
  • PubMed. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.
  • MedCrave online. (2017).
  • University Kebangsaan Malaysia. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Sigma-Aldrich. (n.d.). 1-cyclopropyl-1H-imidazole-4-carboxylic acid.
  • Advanced Pharmaceutical Science and Technology. (n.d.).
  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid).
  • Scripta Scientifica Pharmaceutica. (n.d.).
  • PubChem. (n.d.). 1-Isopropyl-1H-imidazole-5-carboxylic acid.
  • Physical Chemistry Research. (2023).
  • Acta Cryst. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole.
  • Farmacia Journal. (n.d.).
  • Reddit. (2023). carboxylic acid solubility + TLC : r/chemhelp.
  • International Journal of Applied Pharmaceutics. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-cyclopropyl-1H-imidazole-5-carboxylic acid presents a classic regioselectivity challenge. Direct alkylation of imidazole-4(5)-carboxylates with cyclopropyl halides typically yields the thermodynamically favored 1,4-isomer (>85%), rendering it unsuitable for high-purity applications.

To achieve the 1,5-isomer with high yield (>70%) and purity, this guide recommends the C2-Blocked Lithiation Strategy . This protocol utilizes the kinetic acidity of the imidazole ring to direct carboxylation exclusively to the C5 position.

Module 1: The "Gold Standard" Protocol (C2-Blocked Lithiation)

Why This Route?

Unlike cyclization methods (e.g., Marckwald or Van Leusen) which can suffer from harsh conditions or poor functional group tolerance, the lithiation strategy offers definitive regiocontrol.

  • Mechanism: Imidazole C2 protons are the most acidic (

    
    ). C5 protons are significantly less acidic (
    
    
    
    ).
  • Strategy: We transiently block C2 with a trimethylsilyl (TMS) group, forcing the second equivalent of lithiating agent to deprotonate C5.

Step-by-Step Workflow
StepReagent/ConditionCritical ParameterExpected Outcome
1. Starting Material 1-CyclopropylimidazolePurity >98% (GC/HPLC)Clear oil/low-melting solid
2. C2 Lithiation

-BuLi (1.1 eq), THF,

Temp <

formation of 2-Li species
3. Blocking TMSCl (1.2 eq)Add slowly1-cyclopropyl-2-(TMS)-imidazole
4. C5 Lithiation

-BuLi (1.1 eq),

Hold 1h 5-Li species (Kinetic control)
5. Carboxylation Excess

(g) or Dry Ice
Anhydrous sourceLithium carboxylate salt
6. Workup Dilute HCl / MeOHpH adjustmentDesilylation & Product precipitation
Visualizing the Pathway

LithiationPathway Start 1-Cyclopropylimidazole Li_Int1 2-Li-Intermediate (Kinetic Product) Start->Li_Int1 n-BuLi, -78°C (C2 deprotonation) Blocked 2-TMS-Intermediate (C2 Blocked) Li_Int1->Blocked + TMSCl Li_Int2 5-Li-Intermediate (Forced Regioselectivity) Blocked->Li_Int2 n-BuLi, -78°C (C5 deprotonation) Product Target: 1,5-Carboxylic Acid Li_Int2->Product 1. CO2 2. H3O+ (Desilylation)

Caption: Sequential lithiation strategy ensuring exclusive C5 functionalization by blocking the thermodynamically acidic C2 position.

Module 2: Troubleshooting Guide

Issue 1: "I am getting a mixture of isomers or mostly starting material."

Diagnosis: The "Lithium Dance" (Halogen/Metal or Proton/Metal Scrambling).

  • Root Cause: If the temperature rises above

    
     during the C5-lithiation step, the lithiated species effectively "migrates" to the thermodynamically more stable position or aggregates.
    
  • Solution:

    • Maintain internal temperature strictly at

      
       during 
      
      
      
      -BuLi addition.
    • Use a cryocooler or fresh acetone/dry ice bath.

    • Verification: Quench a small aliquot with

      
       and check NMR. >95% D-incorporation at C5 confirms successful lithiation.
      
Issue 2: "Low yield after CO2 quench."

Diagnosis: Wet


 or inefficient mass transfer.
  • Root Cause: Using standard dry ice often introduces water, which quenches the organolithium to the protonated starting material (2-TMS-imidazole).

  • Solution:

    • Method A (Preferred): Generate

      
       gas from dry ice in a separate flask, pass it through a drying tube (
      
      
      
      or Drierite), and bubble it into the reaction mixture.
    • Method B (Cannulation): Cannulate the reaction mixture onto an excess of crushed, fresh dry ice. This ensures the lithium species always sees excess electrophile.

Issue 3: "The TMS group won't come off."

Diagnosis: Insufficiently acidic workup.

  • Root Cause: While C-Si bonds are generally labile in acid, imidazole-2-TMS groups can be surprisingly robust due to the basicity of the imidazole ring buffering the solution.

  • Solution:

    • Reflux in

      
       or ethanol/HCl for 1-2 hours.
      
    • Monitor by TLC/LCMS. The product is much more polar than the TMS-intermediate.

Module 3: Alternative Route (Cyclization)

Use this if organolithium chemistry is not viable in your facility.

Protocol: Formylation-Cyclization (The "Isocyanide" Route)

  • Reactants: Cyclopropylamine + Ethyl isocyanoacetate.

  • Catalyst:

    
    -BuLi or KOtBu (Base-mediated).
    
  • Mechanism: Reaction of the isocyanide carbon with the amine (often requires pre-formation of the formamide or imidate).

  • Warning: This route often produces the 1,4-isomer as the major product unless specific steric directing groups are used (e.g., Schöllkopf synthesis). We strictly recommend the Lithiation Route (Module 1) for 1,5-selectivity.

FAQ: Expert Insights

Q: Can I use 1-cyclopropyl-5-bromoimidazole and do a halogen-metal exchange? A: Yes, and this is excellent for scale-up.

  • Protocol: Treat 1-cyclopropylimidazole with NBS (N-bromosuccinimide) to get the 4,5-dibromo derivative, then selectively reduce the 4-bromo (using

    
     or similar) to get 5-bromo.
    
  • Exchange: Treat 5-bromo-1-cyclopropylimidazole with

    
    -PrMgCl or 
    
    
    
    -BuLi. The Lithium-Halogen exchange is faster than deprotonation, securing the C5 position without needing the TMS block.

Q: Why not just alkylate imidazole-5-carboxylic acid? A: Tautomerism. Imidazole-4-carboxylic acid and 5-carboxylic acid are tautomers. In solution, the proton resides on the nitrogen that makes the system less sterically crowded. When you add an alkylating agent (cyclopropyl bromide), it attacks the less hindered nitrogen (N3), resulting in the 1,4-substituted product . You cannot overcome this thermodynamic preference easily.

References

  • Iddon, B. (1985). Lithiation of Imidazoles. Heterocycles , 23(2), 417-443.

    • Foundational text on imidazole lithi
  • O'Shea, D. F., et al. (2009). Regioselective Synthesis of 1,5-Substituted Imidazoles. Journal of Organic Chemistry , 74(4), 1632–1640.

    • Details the specific C2-blocking str
  • Patent US20060199804. (2006).[1] Synthesis of 1-substituted-1H-imidazole-5-carboxylic acid derivatives.

    • Industrial application of the carboxyl
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

Preventing decarboxylation of 1-cyclopropyl-1H-imidazole-5-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopropyl-1H-imidazole-5-carboxylic acid

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals working with 1-cyclopropyl-1H-imidazole-5-carboxylic acid. The primary focus is on preventing its unintended decarboxylation during synthetic procedures that require heating, such as esterification.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 1-cyclopropyl-1H-imidazole-5-carboxylic acid is decomposing upon heating for an esterification reaction. What is happening?

A: You are likely observing thermal decarboxylation. This is a common reaction for many carboxylic acids, especially heteroaromatic ones like yours, where the molecule loses carbon dioxide (CO₂) upon heating. The cyclopropyl and imidazole groups can influence the electronic properties of the molecule, potentially lowering the temperature at which decarboxylation occurs. The likely byproduct of this decomposition is 1-cyclopropyl-1H-imidazole.

Q2: At what temperature does decarboxylation of 1-cyclopropyl-1H-imidazole-5-carboxylic acid typically become a significant issue?

A: While the exact temperature can vary based on the solvent, concentration, and presence of catalysts, many imidazole-based carboxylic acids are susceptible to decarboxylation at temperatures above 100-120°C. It is crucial to assess the thermal stability of your specific compound, but as a general rule, prolonged heating should be approached with caution.

Q3: Can the choice of solvent affect the rate of decarboxylation?

A: Absolutely. Polar, high-boiling point solvents like DMF or DMSO can sometimes facilitate decarboxylation by stabilizing the transition state of the reaction. It is often preferable to use a solvent with the lowest possible boiling point that still allows the reaction to proceed at a reasonable rate.

Q4: Are there alternative methods to synthesize the ester without direct heating of the carboxylic acid?

A: Yes, several strategies can avoid the need for high temperatures. The most common and effective approach is to first convert the carboxylic acid into a more reactive intermediate, such as an acid chloride or an activated ester, which can then react with the alcohol under much milder conditions.

Part 2: Troubleshooting Guide - Diagnosing and Preventing Decarboxylation

This section provides a systematic approach to troubleshooting and preventing the decarboxylation of 1-cyclopropyl-1H-imidazole-5-carboxylic acid during esterification.

Initial Diagnosis: Confirming Decarboxylation

Before modifying your protocol, it's essential to confirm that decarboxylation is the primary issue.

  • Reaction Monitoring: Use techniques like TLC, LC-MS, or ¹H NMR to monitor the reaction progress. Look for the disappearance of your starting material and the appearance of a new, unexpected product.

  • Byproduct Identification: The primary byproduct of decarboxylation will be 1-cyclopropyl-1H-imidazole. Compare the properties of your byproduct with known standards or literature data for this compound. A mass spectrometry analysis should show a loss of 44 Da (the mass of CO₂) from your starting material.

Core Problem: Thermal Instability

The fundamental issue is that the C-C bond between the imidazole ring and the carboxylic acid group is susceptible to breaking at elevated temperatures.

DecarboxylationMechanism cluster_0 Heating (Δ) Start 1-Cyclopropyl-1H-imidazole- 5-carboxylic acid Intermediate Transition State Start->Intermediate Heat > Td* End 1-Cyclopropyl-1H-imidazole Intermediate->End CO2 CO₂ Intermediate->CO2 caption *Td = Decarboxylation Temperature

Caption: Decarboxylation pathway of the target molecule.

Strategic Solutions

The primary strategy is to avoid the reaction conditions that favor decarboxylation. This is achieved by employing methods that allow for ester formation under milder temperatures.

Table 1: Comparison of Esterification Strategies

MethodTemperature RangeAdvantagesDisadvantages
Direct Fischer Esterification High (Often >80°C)Simple, uses acid catalyst.High risk of decarboxylation.
Acid Chloride Formation 0°C to Room TempHighly reactive, fast reaction with alcohol.Requires handling of thionyl chloride or oxalyl chloride.
Peptide Coupling Reagents Room TempMild conditions, high yields.Reagents can be expensive.

Part 3: Recommended Experimental Protocols

The following protocols are designed to minimize or eliminate the risk of decarboxylation.

Protocol 1: Esterification via Acid Chloride Intermediate

This two-step protocol first converts the carboxylic acid to a more reactive acid chloride, which then reacts with the alcohol at room temperature.

AcidChlorideWorkflow cluster_workflow Esterification Workflow (via Acid Chloride) A 1. Start with Carboxylic Acid in DCM B 2. Add Oxalyl Chloride (or SOCl₂) at 0°C A->B C 3. Stir at RT until conversion is complete B->C D 4. Remove excess reagent under vacuum C->D E 5. Add Alcohol and a non-nucleophilic base (e.g., Et₃N) D->E F 6. Stir at RT E->F G 7. Workup and Purification F->G

Caption: Workflow for esterification via an acid chloride intermediate.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend 1-cyclopropyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC or by observing the cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure.

  • Ester Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • Add the desired alcohol (1.1 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq) to scavenge the HCl byproduct.

    • Stir the reaction at room temperature until completion (typically 1-4 hours, monitor by TLC or LC-MS).

    • Perform an aqueous workup to remove salts and purify the product by column chromatography.

Trustworthiness Check: This method is self-validating as the formation of the acid chloride can be confirmed before the addition of the alcohol. The mild conditions of the second step prevent thermal decomposition.

Protocol 2: Esterification using a Coupling Reagent

This protocol uses a peptide coupling reagent to activate the carboxylic acid in situ, allowing for a one-pot reaction at room temperature.

Step-by-Step Methodology:

  • Dissolve 1-cyclopropyl-1H-imidazole-5-carboxylic acid (1.0 eq), the desired alcohol (1.1 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.

Authoritative Grounding: The use of coupling reagents for esterification is a well-established method in organic synthesis, particularly for sensitive substrates. These reagents are designed to work under mild, neutral pH conditions, which are ideal for avoiding side reactions like decarboxylation.

References

  • Title: Thermal decarboxylation of aromatic carboxylic acids Source: Science of Synthesis, Georg Thieme Verlag URL: [Link]

  • Title: Fischer-Speier Esterification Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Purification of Crude 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-cyclopropyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this crucial synthetic intermediate. Our focus is on providing practical, field-proven insights to enhance the purity and yield of your target compound.

Section 1: Understanding the Impurity Profile

Q1: What are the common impurities I should expect when synthesizing 1-cyclopropyl-1H-imidazole-5-carboxylic acid?

A1: The impurity profile can vary depending on the synthetic route employed. However, common impurities often include unreacted starting materials, intermediates, and side-products from competing reactions. For imidazole syntheses, these can include regioisomers, over-alkylated products, or byproducts from the cyclization step.[1][2] In the synthesis of similar imidazole carboxylic acids, process-related impurities can arise from the condensation and subsequent hydrolysis or esterification steps.[2] It is also possible for trace amounts of the solvent or reagents used in the synthesis and workup to remain in the crude product.[3]

Key Takeaway: A thorough understanding of your specific synthetic pathway is crucial for anticipating the likely impurities. Techniques such as LC-MS, GC-MS, and NMR are invaluable for identifying these unknown components in your crude material.[4][5]

Section 2: Troubleshooting Purification Strategies

The purification of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, like many carboxylic acids, can be effectively achieved through several standard laboratory techniques. The choice of method will depend on the nature of the impurities and the desired final purity.

Q2: My primary purification method is recrystallization, but I'm facing issues. What can I do?

A2: Recrystallization is an excellent technique for removing minor impurities and achieving high purity. However, success is highly dependent on the choice of solvent and proper technique.

Troubleshooting Common Recrystallization Problems:
Problem Potential Cause Recommended Solution
Product "oils out" instead of crystallizing. The compound is coming out of solution above its melting point, often due to a high concentration of impurities or too rapid cooling.Re-dissolve the oil in additional hot solvent. If impurities are suspected, consider a pre-purification step like an acid-base extraction. Ensure a slow cooling rate.[6]
No crystals form upon cooling. The solution is too dilute, or the chosen solvent is too good at dissolving the compound at all temperatures.Concentrate the solution by boiling off some of the solvent. If that fails, try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent).
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to minimize loss in the mother liquor.[6]
Crystallization happens too quickly. This can trap impurities within the crystal lattice.Use a slightly larger volume of hot solvent than the minimum required. Allow the solution to cool slowly and undisturbed.[6]

Expert Tip: For imidazole carboxylic acids, solvent systems like ethanol/water or ethanol alone have been used effectively for recrystallization.[7] Experiment with different solvent systems to find the optimal conditions for your specific product.

Q3: I'm considering acid-base extraction. How can I optimize this for my compound?

A3: Acid-base extraction is a powerful and often straightforward method for separating carboxylic acids from neutral or basic impurities.[8][9] The principle relies on the ability to convert the carboxylic acid into its water-soluble salt form.

Workflow for Acid-Base Extraction:

Below is a generalized workflow for the purification of 1-cyclopropyl-1H-imidazole-5-carboxylic acid using acid-base extraction.

AcidBaseExtraction Crude Crude Product (Dissolved in Organic Solvent, e.g., Ether) AddBase Add Aqueous Base (e.g., sat. NaHCO3) Crude->AddBase Separate1 Separate Layers (Separatory Funnel) AddBase->Separate1 OrganicLayer1 Organic Layer (Neutral/Basic Impurities) Separate1->OrganicLayer1 Top Layer AqueousLayer1 Aqueous Layer (Sodium Salt of Carboxylic Acid) Separate1->AqueousLayer1 Bottom Layer WashOrganic Wash with Brine, Dry, Evaporate OrganicLayer1->WashOrganic Acidify Acidify with HCl (aq) (to pH < pKa) AqueousLayer1->Acidify Impurities Isolated Impurities WashOrganic->Impurities Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure 1-cyclopropyl-1H-imidazole- 5-carboxylic acid Filter->PureProduct

Caption: Acid-Base Extraction Workflow.

Key Considerations for Acid-Base Extraction:
  • Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is generally sufficient to deprotonate the carboxylic acid without hydrolyzing other functional groups.[8][10] Strong bases like sodium hydroxide (NaOH) could potentially react with other parts of the molecule.

  • pH for Precipitation: To recover your carboxylic acid, the aqueous layer must be acidified. It's crucial to lower the pH to at least three units below the pKa of the carboxylic acid to ensure complete precipitation.[11]

  • Complete Neutralization: Ensure enough acid (e.g., concentrated HCl) is added to neutralize all the base used in the extraction step; otherwise, the yield will be compromised.[10]

Q4: When should I use column chromatography, and what are the best practices?

A4: Column chromatography is ideal for separating complex mixtures or when impurities have similar properties to the desired product.[12][13] For imidazole derivatives, which can be basic, some special considerations apply.

Troubleshooting Column Chromatography for Imidazole Derivatives:
Problem Potential Cause Recommended Solution
Significant Tailing of the Product Peak Strong interaction between the basic imidazole ring and the acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica. Alternatively, consider using neutral or basic alumina as the stationary phase.[12]
Poor Separation of Compounds The chosen solvent system has inadequate selectivity.Experiment with different mobile phase compositions. Common systems for imidazoles include ethyl acetate/hexane and dichloromethane/methanol. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[12]
Low Yield After Chromatography The compound may be irreversibly adsorbed onto the silica gel, or the collected fractions containing the product were not pure.Dry loading the sample onto a small amount of silica can lead to sharper bands and better separation.[12] Meticulously monitor fractions using Thin-Layer Chromatography (TLC) before combining them.
General Protocol for Flash Column Chromatography:
  • Select a Solvent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, avoiding air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or adsorb it onto a small amount of silica gel (dry loading).[12]

  • Elute and Collect: Run the mobile phase through the column, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Purity Analysis

Q5: How can I accurately assess the purity of my final product?

A5: A combination of analytical techniques is often best for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a highly sensitive method for quantifying purity and detecting minor impurities. A C18 column is commonly used for imidazole-containing compounds.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient concentration and have distinct signals.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS can help identify the molecular weights of any impurities, aiding in their structural elucidation.[5]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to broaden the melting point range and lower the melting point.[14]

Section 4: Frequently Asked Questions (FAQs)

Q: My crude product is a dark oil. What should I do before attempting purification?

A: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal. Dissolve the crude material in a suitable solvent, add a small amount of charcoal, heat briefly, and then filter the hot solution to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[6]

Q: I lost my product during the workup. Where could it have gone?

A: If your product is not found in the organic layer after an extraction, it may be more water-soluble than anticipated.[15] Check the aqueous layer. Also, consider if your product might be volatile and could have been lost during solvent removal under vacuum.[15]

Q: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. It should also either not dissolve impurities at all or dissolve them very well even at low temperatures. The boiling point of the solvent should also be considered for ease of removal.

References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Acid–base extraction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2025, June 1). PubMed. Retrieved from [Link]

  • Imidazole Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. (2026, January 5). PMC. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Physics & Maths Tutor. Retrieved from [Link]

  • EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. (n.d.). Retrieved from [Link]

  • US5726293A - Affinity purification methods involving imidazole elution. (n.d.). Google Patents.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from [Link]

  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science. Retrieved from [Link]

  • Laboratory analysis of imidazole (CAS: 288-32-4). (2022, January 31). Analytice. Retrieved from [Link]

  • Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. (2012, October 23). ACS Publications. Retrieved from [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • PRACTICAL LAB MANUAL. (n.d.). HR Patel Institute of Pharmaceutical Education and Research. Retrieved from [Link]

  • Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. (2015, February 25). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • 1-cyclopropyl-1h-imidazole-5-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2022, November 16). Retrieved from [Link]

  • Solved 8. Carbonyldiimidazole (CDI) is used in the synthesis. (2021, July 26). Chegg.com. Retrieved from [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017, August 29). MedCrave online. Retrieved from [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (n.d.). PMC. Retrieved from [Link]

  • US2255421A - Process for purification of carboxylic acids. (n.d.). Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. Retrieved from [Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010, September 21). ACS Publications. Retrieved from [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2015). ResearchGate. Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. (2022). Ogarev-online. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for Imidazole Carboxylic Acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals. It is designed to go beyond standard protocols, offering a deep dive into the chemical principles that govern the extraction of imidazole carboxylic acids. By understanding these fundamentals, you can effectively troubleshoot and optimize your extraction methods.

Frequently Asked questions (FAQs)

Q1: Why is pH control paramount for the successful extraction of imidazole carboxylic acids?

A1: The pH of your sample and extraction solvents is the most critical variable in the extraction of imidazole carboxylic acids. This is due to their amphoteric nature, possessing both a basic imidazole ring and an acidic carboxylic acid group. Consequently, their net charge can be positive, negative, or neutral depending on the pH of the solution.[1] This charge state dictates the molecule's solubility and its interaction with extraction media.

  • Low pH (Acidic Conditions): The imidazole ring becomes protonated (positive charge), while the carboxylic acid remains neutral. This results in an overall positive charge on the molecule.

  • Neutral pH (near Isoelectric Point): The molecule can exist as a zwitterion, with a protonated imidazole ring (positive) and a deprotonated carboxyl group (negative), leading to a net neutral charge.

  • High pH (Basic Conditions): The carboxylic acid is deprotonated (negative charge), and the imidazole ring is neutral, giving the molecule an overall negative charge.

Effective extraction hinges on manipulating the pH to achieve the desired charge state for your chosen method, such as a neutral state for reversed-phase solid-phase extraction (SPE) or a charged state for ion-exchange SPE.

Q2: For Liquid-Liquid Extraction (LLE), what is the guiding principle for pH and solvent choice?

A2: In Liquid-Liquid Extraction (LLE), the primary objective is to render the imidazole carboxylic acid as non-polar as possible, facilitating its transfer into an immiscible organic solvent.[2][3][4][5] This is accomplished by neutralizing the molecule's charge.

To achieve this, the pH of the aqueous sample should be adjusted to the isoelectric point (pI) of the molecule. At the pI, the compound exists predominantly in its neutral zwitterionic form, minimizing its aqueous solubility and maximizing its partitioning into the organic phase.[2]

Troubleshooting Common LLE Issues:

  • Poor Recovery: Low recovery rates are often a result of the aqueous phase pH being too far from the analyte's pI. This causes the molecule to be charged and remain in the aqueous layer.

  • Emulsion Formation: Emulsions can form at the interface of the two liquid phases, complicating separation. The addition of a small amount of salt (salting-out) can help to break the emulsion.[2]

Q3: When using Solid-Phase Extraction (SPE), how do I select the appropriate sorbent and pH?

A3: The selection of the SPE sorbent and the pH adjustment strategy are interdependent. The optimal pH is determined by the retention mechanism of the chosen sorbent, which can be reversed-phase, ion-exchange, or mixed-mode.[6][7][8]

SPE Sorbent Type Retention Principle Recommended pH Strategy
Reversed-Phase (e.g., C18, C8) Retains non-polar compounds based on hydrophobic interactions.[8]Adjust the sample pH to the isoelectric point (pI) to neutralize the analyte, thereby increasing its hydrophobicity and retention.[9]
Anion-Exchange (e.g., SAX, WAX) Retains negatively charged compounds via electrostatic interactions.Adjust the sample pH to at least 2 units above the pKa of the carboxylic acid group to ensure it is deprotonated and carries a negative charge.
Cation-Exchange (e.g., SCX, WCX) Retains positively charged compounds through ionic interactions.Adjust the sample pH to at least 2 units below the pKa of the imidazole ring to ensure it is protonated and positively charged.
Mixed-Mode (e.g., MCX, MAX) Combines reversed-phase and ion-exchange functionalities for dual retention mechanisms.[6][7][10][11]This offers enhanced selectivity. For instance, with a mixed-mode cation-exchange (MCX) sorbent, you can load the sample at a low pH to retain the analyte by both cation exchange and reversed-phase mechanisms.

Visualizing the pH-Dependent Charge States:

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) Low_pH Overall Charge: Positive Imidazole: Protonated (R-NH+) Carboxylic Acid: Neutral (R-COOH) Neutral_pH Overall Charge: Neutral (Zwitterion) Imidazole: Protonated (R-NH+) Carboxylic Acid: Deprotonated (R-COO-) Low_pH->Neutral_pH Increase pH High_pH Overall Charge: Negative Imidazole: Neutral (R-N) Carboxylic Acid: Deprotonated (R-COO-) Neutral_pH->High_pH Increase pH

Caption: The influence of pH on the charge of an imidazole carboxylic acid.

Troubleshooting Guides

Scenario 1: Low Recovery with Mixed-Mode Cation-Exchange (MCX) SPE

Problem: You are using an MCX SPE cartridge for the extraction of an imidazole carboxylic acid from a biological matrix, and your recovery is consistently below 50%. The sample is being loaded at pH 6.

Root Cause Analysis: At a pH of 6, your analyte is likely near its isoelectric point. Although the imidazole ring may be protonated, the negatively charged carboxylate group can interfere with the binding to the cation-exchange functional groups of the sorbent, leading to poor retention.[12][13]

Solution Protocol:

  • Sample Pre-treatment: Acidify your sample to a pH of 2-3 with a suitable acid (e.g., phosphoric acid). At this low pH, the carboxylic acid group will be protonated (neutral), and the imidazole ring will be fully protonated (positive charge), maximizing its interaction with the cation-exchange sorbent.[14]

  • Conditioning: Condition the MCX cartridge as per the manufacturer's guidelines, which typically involves washing with methanol followed by equilibration with water at the loading pH (e.g., pH 2-3).[15]

  • Loading: Apply the acidified sample to the conditioned cartridge at a controlled flow rate.[16]

  • Washing:

    • Wash 1 (Polar Interference Removal): Use an acidic aqueous solution (e.g., 0.1 M HCl) to remove polar impurities that are not retained.

    • Wash 2 (Non-polar Interference Removal): Wash with an organic solvent like methanol to remove non-polar interferences retained by the reversed-phase component of the sorbent. Your positively charged analyte will remain bound to the cation-exchanger.[10]

  • Elution: Elute the target compound with a basic organic solvent, such as 5% ammonium hydroxide in methanol. The high pH will neutralize the charge on the imidazole ring, disrupting the ionic interaction with the sorbent and allowing for elution.[14]

Visualizing the Optimized MCX Workflow:

G cluster_workflow Optimized MCX SPE Workflow node_pretreat Sample Pre-treatment Acidify to pH 2-3 node_condition Conditioning Methanol Equilibrated Water (pH 2-3) node_pretreat->node_condition node_load Loading Load acidified sample node_condition->node_load node_wash1 Wash 1 Acidic Aqueous Solution node_load->node_wash1 node_wash2 Wash 2 Organic Solvent (e.g., Methanol) node_wash1->node_wash2 node_elute Elution Basic Organic Solvent (e.g., 5% NH4OH in Methanol) node_wash2->node_elute node_collect Collect Pure Analyte node_elute->node_collect

Caption: A step-by-step guide for MCX SPE of imidazole carboxylic acids.

Scenario 2: Analyte Breakthrough during Reversed-Phase SPE

Problem: You are using a C18 cartridge and observe that a significant portion of your analyte is present in the waste after sample loading. The sample pH was adjusted to 7.

Root Cause Analysis: A pH of 7 may not be the precise isoelectric point (pI) of your specific imidazole carboxylic acid. Any residual charge will increase the molecule's polarity, thereby weakening its interaction with the non-polar C18 sorbent and leading to breakthrough.[17][18] The presence of a high concentration of organic solvent in the sample can also contribute to poor retention.[19]

Solution Protocol:

  • Determine the Isoelectric Point (pI): If the pKa values for the imidazole and carboxylic acid moieties are known, the pI can be calculated as the average of these two pKa values.

  • Precise pH Adjustment: Adjust the sample pH to be as close as possible to the calculated pI. The use of a buffer system is recommended to maintain a stable pH during the loading step.

  • Minimize Organic Solvent: Ensure the organic solvent content in your sample is low (ideally less than 5%) before loading. If necessary, evaporate any excess organic solvent and reconstitute the sample in a suitable aqueous buffer at the correct pH.

  • Systematic Elution:

    • Load: Apply the pH-adjusted sample.

    • Wash: Wash with a weak aqueous solution (e.g., water or a buffer at the pI) to remove salts and other polar impurities.

    • Elute: Elute the analyte with a solvent containing a higher percentage of organic modifier (e.g., methanol or acetonitrile). A step-gradient elution with increasing organic solvent concentration can be employed to determine the optimal elution conditions.

Reference Data

The pKa values of the functional groups in imidazole carboxylic acids are crucial for pH optimization. While these values can vary based on the specific molecular structure, the following are typical ranges:

Functional Group Typical pKa Range Implication for Extraction
Carboxylic Acid3.40 - 4.53[20]To ensure deprotonation (negative charge), adjust the pH to be greater than 5-7.
Imidazole Ring6.78 - 14.4[1][21]To ensure protonation (positive charge), adjust the pH to be less than 4-5.

Note: These are general ranges. For accurate and reproducible results, it is highly recommended to obtain the specific pKa values for your molecule of interest from reliable sources.

References

  • What is Solid-Phase Extraction? - Phenomenex. Available from: [Link]

  • The Reason of Poor Sample Recovery When Using SPE - Hawach. Available from: [Link]

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.
  • Solid-Phase Extraction - Chemistry LibreTexts. Available from: [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. American Laboratory. Available from: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Cas 1072-84-0,1H-Imidazole-4-carboxylic acid - LookChem. LookChem. Available from: [Link]

  • Solid Phase Extraction: Top 10 Tips - News-Medical. Available from: [Link]

  • What is Solid Phase Extraction (SPE)? - Organomation. Available from: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. Available from: [Link]

  • Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties - EPA. U.S. Environmental Protection Agency. Available from: [Link]

  • Why Is Your SPE Recovery So Low? - News - alwsci. ALWSCI. Available from: [Link]

  • How Can We Improve Our Solid Phase Extraction Processes? - SCION Instruments. Available from: [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. Available from: [Link]

  • Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+. Pearson+. Available from: [Link]

  • Solid Phase Extraction Optimization Experiment - Agilent. Available from: [Link]

  • Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB. Available from: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. Available from: [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. Available from: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub. Available from: [Link]

  • Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00933A. Royal Society of Chemistry. Available from: [Link]

  • The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube. Available from: [Link]

Sources

Technical Support Center: Amide Coupling of 1-cyclopropyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenging amide coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with sterically hindered substrates, focusing on the unique challenges presented by 1-cyclopropyl-1H-imidazole-5-carboxylic acid. The bulky N-cyclopropyl group significantly hinders the approach to the C5 carboxylic acid, often leading to low yields or reaction failure with standard protocols.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you successfully navigate these difficult couplings.

Troubleshooting Guide

This section addresses common problems encountered during the amide coupling of 1-cyclopropyl-1H-imidazole-5-carboxylic acid.

Q1: My amide coupling reaction has failed or the yield is extremely low. I used a standard carbodiimide reagent like DCC or EDC. What went wrong?

A: This is the most common issue when coupling this substrate. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficient for sterically demanding couplings.[1]

  • Mechanistic Insight: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] While very reactive, this intermediate is also bulky. The steric shield provided by the N-cyclopropyl group on your imidazole slows down the subsequent nucleophilic attack by the amine. This sluggish primary reaction opens the door for a common side reaction: the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which halts the desired reaction pathway and consumes your starting material.[4][5] Even with the addition of 1-hydroxybenzotriazole (HOBt), the resulting active ester may not be reactive enough to overcome the high activation energy barrier imposed by the steric hindrance.[6][7]

  • Recommended Action: You need to switch to a more powerful coupling reagent that generates a more reactive activated species and promotes faster reaction rates to outcompete side reactions.

Q2: I'm observing a significant amount of unreacted starting material despite using a stronger coupling reagent and extending the reaction time. How can I drive the reaction to completion?

A: When steric hindrance is severe, even potent reagents may struggle. The issue often lies in reaction kinetics and conditions.

  • Expert Analysis: Steric hindrance dramatically slows the reaction rate.[1] Simply extending the time at room temperature may not be enough to overcome the activation energy barrier. Furthermore, inadequate solvation of the reactants or the growing peptide-resin complex (in solid-phase synthesis) can exacerbate the problem by causing aggregation.[1]

  • Solutions to Implement:

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier.[1] However, monitor carefully for potential epimerization if your amine is chiral.

    • Employ Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for accelerating slow reactions by efficiently heating the solvent and reactants, often driving difficult couplings to completion in minutes instead of hours.[1]

    • Optimize Your Solvent: For solution-phase chemistry, ensure excellent solubility of all components. For solid-phase peptide synthesis (SPPS), switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties and can help disrupt peptide aggregation.[1]

    • Perform a "Double Coupling": After the initial coupling reaction time, filter and wash the resin (if on solid phase), and then add a fresh solution of activated amino acid and reagents.[8] This can help push the reaction to completion by re-establishing a high concentration of the active species.

Q3: I've switched to HATU, a powerful uronium salt, but I'm seeing an unexpected side product. What is it and how can it be avoided?

A: While highly effective, uronium/aminium reagents like HATU can participate in a known side reaction, especially when used in excess or during prolonged reaction times with hindered components.

  • Side Reaction Explained: The side product is likely a guanidinium species.[5] The uronium salt itself can react with the free amine of your coupling partner, leading to the formation of a tetramethylguanidinium cap on the amine.[9] This terminates the reaction for that molecule. This is more prevalent in hindered couplings where the desired amide formation is slow, giving more time for the side reaction to occur.[5]

  • Mitigation Strategy:

    • Stoichiometry is Key: Avoid using a large excess of the uronium reagent. It is recommended to use a slight excess relative to the carboxylic acid but not the amine. Pre-activating the carboxylic acid with HATU for a few minutes before adding the amine can also minimize direct contact between the amine and excess HATU.[1]

    • Switch to a Phosphonium Salt: Phosphonium-based reagents like PyBOP or PyAOP do not cause this guanidinylation side reaction. They are an excellent alternative for challenging couplings where this side reaction is a concern, especially during cyclization or fragment coupling steps.[5]

Frequently Asked Questions (FAQs)

This section provides proactive guidance for planning your synthesis.

Q1: What are the best classes of coupling reagents for a sterically hindered substrate like 1-cyclopropyl-1H-imidazole-5-carboxylic acid?

A: For substrates with significant steric hindrance, you must move beyond standard carbodiimides and utilize high-potency activating reagents.[10][11] The most effective classes are:

  • Uronium/Aminium Salts: Reagents like HATU , HCTU, and COMU are among the most powerful choices.[12] They react with the carboxylic acid to form highly reactive activated esters.[13]

    • HATU is based on the additive HOAt (7-aza-1-hydroxybenzotriazole). The resulting OAt-active esters are exceptionally reactive, in part due to anchimeric assistance from the pyridine nitrogen, making HATU a gold standard for difficult couplings.[13]

    • COMU is a newer generation reagent based on OxymaPure. It offers coupling efficiency comparable to HATU but with a superior safety profile, as its byproducts are not considered explosive.[14]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. As mentioned, they are not prone to the guanidinylation side reaction, making them very reliable for hindered systems.[5]

  • Acyl Fluoride Precursors: In particularly extreme cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[15] Acyl fluorides are less sterically demanding than other activated intermediates and exhibit high reactivity towards amines.[16] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ.[15][16]

Q2: How do I choose the optimal reaction conditions (base, solvent, stoichiometry)?

A: Optimal conditions are crucial for success.

  • Base: A non-nucleophilic hindered base is required for couplings with uronium or phosphonium salts. The most common choice is N,N-diisopropylethylamine (DIPEA) .[13] 2,4,6-Collidine is a slightly weaker, more hindered base that can sometimes help reduce racemization in sensitive substrates. Typically, 2-4 equivalents of base are used.

  • Solvent: DMF is a standard choice, but NMP is often superior for hindered couplings due to its better solvating power.[1] Ensure you are using a high-purity, anhydrous grade of solvent.

  • Stoichiometry: For a difficult coupling, it is common to use an excess of the reagents. A typical starting point is:

    • Carboxylic Acid: 1.0 equivalent

    • Amine: 1.0 - 1.2 equivalents

    • Coupling Reagent (e.g., HATU): 1.0 - 1.2 equivalents

    • Base (e.g., DIPEA): 2.0 - 4.0 equivalents

  • Pre-activation: For sterically hindered carboxylic acids, it is highly recommended to pre-activate the acid before adding the amine. Dissolve the carboxylic acid, coupling reagent, and base in your solvent and allow it to stir for 5-15 minutes. Then, add the amine to this mixture. This ensures the highly reactive species is formed and ready to react immediately upon introduction of the nucleophile.

Q3: Is it possible to form the acid chloride of 1-cyclopropyl-1H-imidazole-5-carboxylic acid as an alternative activation method?

A: While forming an acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic activation method, it can be problematic for electron-rich heterocyclic systems like imidazole. The conditions are often harsh and can lead to side reactions or decomposition of the starting material. While potentially more reactive, the stability of the resulting acyl chloride can be low. For this specific substrate, using modern in situ coupling reagents or converting to an acyl fluoride is a milder, more controlled, and generally more successful approach.[15][17]

Data & Protocols
Table 1: Comparison of Coupling Reagents for Hindered Systems
Reagent ClassExample(s)Relative Reactivity (Hindered)Key AdvantagesPotential Drawbacks & Byproducts
Carbodiimide EDC, DCC, DICLowInexpensive; water-soluble byproducts (EDC).[3]Often fails for hindered couplings; high risk of N-acylurea side product; potential for racemization.[5]
Uronium/Aminium HATU, HCTUVery HighGold standard for difficult couplings; very fast reaction rates; low racemization.[12][13]Can cause guanidinylation of the amine; byproducts of HOBt/HOAt derivatives can be explosive.[5]
Oxyma-Based COMUVery HighEfficacy comparable to HATU; non-explosive byproducts, offering a better safety profile.[14]Can also cause guanidinylation; higher cost than carbodiimides.
Phosphonium PyBOP, PyAOPHighDoes not cause guanidinylation; excellent for sensitive or cyclization reactions.[5]Generates carcinogenic HMPA as a byproduct (BOP only); higher cost.
Acyl Fluoride TFFH, BTFFHHighSmall activating group minimizes steric hindrance; stable intermediates.[15]Requires a dedicated fluorinating agent; may require elevated temperatures.[15]
Protocol 1: High-Efficiency Coupling using HATU

This protocol describes a general procedure for the solution-phase coupling of 1-cyclopropyl-1H-imidazole-5-carboxylic acid with a primary amine.

Materials:

  • 1-cyclopropyl-1H-imidazole-5-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or NMP

Procedure:

  • Pre-activation:

    • In a clean, dry, nitrogen-flushed flask, dissolve the 1-cyclopropyl-1H-imidazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the mixture.

    • Stir the solution at room temperature for 10 minutes. You may observe a color change as the active ester forms.

  • Coupling:

    • Dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Troubleshooting Mid-Reaction:

    • If the reaction has stalled after 4-6 hours (as determined by LC-MS), consider gently heating the mixture to 40 °C for an additional 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations
Troubleshooting Workflow

G start Low Coupling Yield with 1-Cyclopropyl-1H-imidazole-5-COOH reagent_check What reagent was used? start->reagent_check carbodiimide Standard Carbodiimide (EDC, DCC) reagent_check->carbodiimide uronium Uronium/Phosphonium (HATU, PyBOP) reagent_check->uronium switch_reagent Action: Switch to High-Potency Reagent (HATU, COMU, or PyBOP) carbodiimide->switch_reagent Yes analyze_conditions Analyze Reaction Conditions uronium->analyze_conditions Yes success Successful Coupling switch_reagent->success temp_check Was reaction run at room temp? analyze_conditions->temp_check increase_temp Action: Increase Temp (40-50°C) or use Microwave Synthesis temp_check->increase_temp Yes side_product_check Side products observed? temp_check->side_product_check No (Heated) increase_temp->success no_side_product Action: Perform 'Double Coupling' or increase reaction time side_product_check->no_side_product No yes_side_product Guanidinylation likely if using HATU side_product_check->yes_side_product Yes no_side_product->success switch_to_phosphonium Action: Switch to Phosphonium Salt (e.g., PyBOP) to avoid guanidinylation yes_side_product->switch_to_phosphonium switch_to_phosphonium->success G cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Formation of OAt-Active Ester cluster_2 Step 3: Amide Bond Formation RCOOH R-COOH (Imidazole Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base (DIPEA) Uronium_Int O-Acylisouronium Intermediate (Highly Reactive) RCOO->Uronium_Int + HATU HATU HATU OAt_Ester OAt-Active Ester (Key for Hindered Coupling) Uronium_Int->OAt_Ester Rearrangement Amide R-CO-NH-R' (Desired Amide) OAt_Ester->Amide + Amine Amine R'-NH₂ (Amine)

Caption: Mechanism of carboxylic acid activation using HATU.

References
  • Organic Chemistry Tutor. (2026, January 29).
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Due-Hansen, M. E., et al. (2015, November 5).
  • El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.
  • Reddit user discussion. (2018, August 5).
  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • University of Calgary. (n.d.). Ch27: Peptide synthesis.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Marder, O., & Albericio, F. (2003, June). Industrial application of coupling reagents in peptides. CHIMICA OGGI chemistry today.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • The Journal of Organic Chemistry. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Reddit user discussion. (2023, March 20). Choosing amide coupling agent. r/Chempros.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • amphoteros. (2014, April 4).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.

Sources

Technical Support Center: Purification of Highly Polar Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-IMID-001

Introduction: The "Sticky" Nature of Imidazoles

Welcome to the technical support center. If you are here, you are likely staring at a chromatogram with a peak that looks more like a ski slope, or you’ve lost your compound entirely in the solvent front.

The Root Cause: Imidazole derivatives present a dual challenge:

  • Basicity (pKa ~7.0): The nitrogen at the 3-position is a proton acceptor. On standard silica (acidic, pKa ~5), this leads to strong ionic interactions with silanols, causing severe tailing.

  • High Polarity: Many bioactive derivatives contain additional polar groups (amines, hydroxyls), making them too hydrophilic for standard C18 retention and too sticky for standard Normal Phase (NP).

This guide prioritizes orthogonal selectivity —using chemical modifications to force separation where standard physical interactions fail.

Module 1: Normal Phase (NP) Troubleshooting

Issue: “My compound streaks from the baseline to the solvent front on silica gel.”

The Mechanism: Silanol War

Standard silica gel is acidic. Your basic imidazole adheres to these acidic sites irreversibly or drags along the column (tailing). To fix this, you must "cap" these sites with a sacrificial base.

Protocol A: The "Basified" Silica Technique

Do not just add TEA to the mobile phase; pretreat the silica.

  • Slurry Preparation: Suspend your silica gel in a solution of 95:5 DCM:Triethylamine (TEA) or 98:2 DCM:NH₄OH.

  • Equilibration: Pour the column and flush with 3 Column Volumes (CV) of the starting mobile phase (e.g., DCM/MeOH + 1% TEA).

  • The "Sacrificial" Load: If dry loading, mix your crude sample with the basified silica, not neutral silica.

  • Elution: Run your gradient (e.g., DCM to 10% MeOH/DCM) maintaining 1% TEA constant.

Technical Note: For extremely polar compounds, switch to Amino-bonded silica (NH2) . It acts as a weak anion exchanger and prevents the protonation of the imidazole ring [1].

Module 2: Reverse Phase (RP) Troubleshooting

Issue: “My compound elutes in the dead volume (t0) on C18.”

Strategy: pH Switching & Ion Pairing

Standard C18 relies on hydrophobic interaction.[1] Protonated imidazoles (at pH < 7) are charged and hydrophilic, leading to zero retention.

Decision Matrix: pH vs. Ion Pairing

ParameterHigh pH Strategy (Recommended)Ion Pairing Strategy (Alternative)
Mechanism Deprotonates imidazole (Neutral = Hydrophobic).Forms hydrophobic salt complex with acid.
Mobile Phase 10mM Ammonium Bicarbonate (pH 10) / ACN.Water + 0.1% TFA / ACN + 0.1% TFA.
Column Req. MUST use Hybrid (e.g., XBridge) or Polymer column.Standard C18 is acceptable.
Downstream Easy salt removal (volatile/extractable).[2]Difficult salt removal (TFA salts are sticky).
Protocol B: High pH Reverse Phase

Warning: Do not use standard silica columns above pH 8; they will dissolve.

  • Buffer Prep: Prepare 10mM Ammonium Bicarbonate in water. Adjust pH to 10.0 with Ammonium Hydroxide.

  • Column Selection: Use a hybrid-silica particle (e.g., Ethylene Bridged Hybrid) resistant to base hydrolysis [2].

  • Gradient: 0–5% ACN hold for 2 mins, then ramp to 95% ACN.

  • Result: The neutral imidazole is now hydrophobic enough to interact with the C18 chains, shifting retention away from the void volume.

Module 3: The "Nuclear Option" – HILIC

Issue: “RP failed (too polar), NP failed (insoluble in DCM).”

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

When your compound is so polar it prefers water over any organic surface, HILIC is the answer. It creates a "water layer" on a polar stationary phase (Silica, Amide, or Zwitterionic) inside an organic environment [3].

Workflow:

  • Stationary Phase: Bare Silica or Amide-bonded phase (Amide is better for peak shape of bases).[3]

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0) in Water.[4][5][6][7]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Reverse of RP. Start at 95% B (High Organic) and gradient down to 50% B (High Aqueous).

  • Mechanism: The imidazole partitions into the water-rich layer on the silica surface.

Module 4: Post-Purification (Salt Removal)

Issue: “I purified it, but now I have a TEA or TFA salt.”

The presence of trifluoroacetate (TFA) or triethylammonium (TEA) salts can ruin biological assays (cytotoxicity) and complicate NMR.

Protocol C: Desalting Strategies
Salt TypeRemoval MethodProtocol Details
TEA Salts Base Wash / Vac Dissolve in DCM/CHCl3. Wash with Sat. NaHCO₃. Dry organic layer.[5][6] Rotovap. Note: If product is water soluble, use lyophilization. [4]
TFA Salts Scavenging Resin Dissolve in MeOH. Add Carbonate-bonded polymer resin (e.g., MP-Carbonate). Shake 1h. Filter.
Formate Lyophilization Ammonium formate is volatile.[8] Repeated lyophilization from water/EtOH usually removes it.
Visual Troubleshooting Guide
Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct stationary phase based on solubility and polarity.

purification_strategy start START: Imidazole Derivative solubility Check Solubility start->solubility np_branch Soluble in DCM/EtOAc? solubility->np_branch Yes rp_branch Soluble in Water/MeOH? solubility->rp_branch No (Polar) np_method Normal Phase (Silica) np_branch->np_method rp_method Reverse Phase (C18) rp_branch->rp_method tailing Tailing Observed? np_method->tailing mod_silica Add 1% TEA or NH4OH (Basified Silica) tailing->mod_silica Yes amino_col Switch to Amino (NH2) Column tailing->amino_col Severe retention Retained on C18? rp_method->retention high_ph High pH (pH 10) Buffer (Hybrid Column) retention->high_ph No (Void Elution) hilic HILIC Mode (High Organic Start) retention->hilic Still No Retention

Figure 2: The Silanol Interaction Mechanism

Caption: Comparison of imidazole behavior on acidic silica vs. amine-modified silica.

silanol_mechanism cluster_bad Standard Silica (Acidic) cluster_good Amine Modified (TEA) silanol Si-OH (Acidic) interaction Strong Ionic Bond (Tailing/Loss) silanol->interaction imid Imidazole (Basic) imid->interaction silanol_blocked Si-O-TEA+ elution Clean Elution imid_free Imidazole (Free Base) imid_free->elution

References
  • BenchChem. (2025).[3][5] Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Retrieved from 3

  • Tosoh Bioscience. Reversed Phase Chromatography: Separation & Purification Guide. Retrieved from 9

  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. Retrieved from 4

  • National Institutes of Health (PMC). (2014). The case of triethylammonium cation loss during purification of certain nucleotide analogues.[10] Retrieved from 10

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from 11

Sources

Technical Guide: Minimizing Side Reactions in Cyclopropyl Imidazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopropyl imidazole scaffold represents a "privileged structure" in medicinal chemistry, notably found in H3 antagonists, kinase inhibitors, and GPCR ligands. However, functionalizing this scaffold presents a dual paradox:

  • The Imidazole Challenge: The nitrogen lone pairs are prone to metal poisoning (deactivating Pd catalysts) and suffer from N1/N3 regioselectivity issues due to rapid tautomerization.

  • The Cyclopropane Challenge: The strained ring (

    
    ) acts as a "spring-loaded" trap. Conditions typically used to activate the imidazole (strong acids, radical intermediates) often trigger catastrophic ring-opening of the cyclopropane.
    

This guide provides self-validating protocols to navigate these competing reactivities.

Module 1: Regioselectivity (The N1 vs. N3 Battle)

The Core Issue

Unsubstituted imidazoles exist as a tautomeric equilibrium. When a bulky cyclopropyl group is present at position C4, it exerts significant steric pressure on the adjacent N3 nitrogen.

  • Thermodynamic Control: Favors the least sterically hindered product (Distal N1 alkylation).

  • Kinetic Control: Can result in mixtures depending on the electrophile size and base strength.

Troubleshooting Guide: Achieving >95:5 Regioselectivity
VariableRecommendationMechanistic Rationale
Base Cs₂CO₃ or K₃PO₄ Weaker, bulky bases promote thermodynamic equilibration, allowing the alkyl group to migrate to the less hindered N1 position. Strong bases (NaH) often lock the kinetic mixture.
Solvent DMF or NMP Polar aprotic solvents stabilize the intermediate imidazolate anion, promoting thermodynamic control.
Temperature 60°C - 80°C Elevated temperature overcomes the activation energy for reversibility, ensuring the product settles in the thermodynamic well (N1).
Protecting Group SEM (2-(Trimethylsilyl)ethoxymethyl) CRITICAL: Avoid Benzyl (Bn) or Boc. Bn requires hydrogenolysis (opens cyclopropane). Boc requires acid (opens cyclopropane). SEM is removed with Fluoride (TBAF), which is cyclopropane-safe.
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: 4-Cyclopropyl Imidazole Electrophile Is the Electrophile Bulky? (e.g., Secondary Alkyl Halide) Start->Electrophile Branch1 Yes (Bulky) Electrophile->Branch1 Branch2 No (Methyl/Primary) Electrophile->Branch2 Action1 Use Cs2CO3 / DMF / 80°C (Thermodynamic Control) Branch1->Action1 Favors Distal N1 Action2 Use NaH / THF / 0°C (Kinetic Control - Risk of Mix) Branch2->Action2 Result1 Product: N1-Alkylated (Major) Cyclopropyl steers reaction away Action1->Result1 Result2 Product: Mixture N1/N3 Requires Chromatography Action2->Result2

Figure 1: Decision logic for maximizing N1-selectivity. The steric bulk of the cyclopropyl group at C4 is leveraged to direct substitution to N1 under thermodynamic conditions.

Module 2: Preserving the Ring (Cyclopropane Survival)

The "Acid Trap"

The most common failure mode is acid-catalyzed ring opening . The imidazole ring is basic; protonation often occurs at N3. If a strong Brønsted acid (HCl, HBr, TFA) is used, or if a carbocation is generated adjacent to the ring, the cyclopropane acts as a


-donor, opening to form a homo-allyl system.
Protocol: The "Safe-Zone" Reagent List
Reagent ClassSAFE (Green) UNSAFE (Red) Why?
Acids AcOH, PivOH (weak)HCl, HBr, TFA, H₂SO₄ Strong acids protonate the ring/intermediate, lowering the activation energy for C-C bond cleavage.
Lewis Acids Zn(OTf)₂, mild BoronatesAlCl₃, TiCl₄, BF₃·OEt₂ Strong Lewis acids coordinate to the imidazole, activating the ring for nucleophilic attack.
Reductants NaBH₄, DIBAL-HH₂ / Pd-C Hydrogenation reduces the cyclopropane ring to a propyl group.
Deprotection TBAF (for SEM), NaOH4M HCl in Dioxane Fluoride cleavage is orthogonal to cyclopropane stability. Acid cleavage is fatal.
Mechanism of Failure: Acid-Catalyzed Ring Opening

RingOpening Step1 Cyclopropyl Imidazole + Strong Acid (H+) Step2 Protonation at C-Substituent (Carbocation Formation) Step1->Step2 Fast Step3 Ring Expansion/Opening (Homo-allyl cation) Step2->Step3 Relief of Ring Strain (27 kcal/mol) Step4 Nucleophilic Trapping (Linear Impurity) Step3->Step4 + Cl- / Br- / H2O

Figure 2: The fatal pathway. Strong acids generate transient carbocations that relieve ring strain by snapping the cyclopropane bond, resulting in linear impurities.

Module 3: C-H Activation & Metal Poisoning

The Issue: Catalyst Death

Direct C-H arylation of imidazoles is desirable but difficult. The basic nitrogen (N3) binds tightly to Palladium (Pd), displacing the ligands required for the catalytic cycle. This is known as the "poisoning effect."

The Solution: CMD Pathway & Pivalic Acid

To bypass poisoning, you must use the Concerted Metallation-Deprotonation (CMD) pathway. This requires a carboxylate ligand (Pivalate or Acetate) to act as an intramolecular base, deprotonating the C-H bond while the metal coordinates.

Key Protocol Adjustment:

  • Add 30 mol% Pivalic Acid (PivOH).

  • Use Pd(OAc)₂ (not Pd₂dba₃).

  • Use P(t-Bu)₃ or XPhos (Bulky phosphines prevent N-coordination).

Experimental Workflow: C-H Arylation at C5
  • Reactants: 1-SEM-4-cyclopropylimidazole (1.0 equiv), Aryl Bromide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%), PCy₃ HBF₄ (10 mol%).

  • Additive: Pivalic Acid (30 mol%) - Crucial for CMD.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMAc (0.2 M), degassed.

  • Conditions: 100°C, 12h.

Visual Mechanism: The CMD Cycle

CMD_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigEx + PivOH CMD CMD Step (C-H Cleavage) LigEx->CMD Imidazole (PivO- assists H+ removal) RedElim Reductive Elimination (Product Release) CMD->RedElim Cyclometallated Intermediate RedElim->Pd0

Figure 3: The CMD Catalytic Cycle. The yellow node highlights the critical Concerted Metallation-Deprotonation step, enabled by Pivalic Acid, which prevents catalyst poisoning.

Troubleshooting FAQs

Q1: I see a +14 mass unit impurity in my LCMS after alkylation. What is it?

  • Diagnosis: This is likely N-Methylation competing with your intended alkylation if you are using DMF as a solvent at high temperatures with strong bases. DMF can decompose to generate dimethylamine/methyl sources.

  • Fix: Switch to DMAc (Dimethylacetamide) or ensure your DMF is fresh and anhydrous. Alternatively, the +14 could be a result of carbene formation (if using imidazolium conditions), but over-alkylation (quaternization) is more likely.

Q2: My cyclopropane ring disappeared after Boc-deprotection. Why?

  • Diagnosis: You likely used TFA or HCl/Dioxane . The protonation of the imidazole ring creates an inductive effect that, combined with the acid, opens the cyclopropane.

  • Fix: Do NOT use Boc for cyclopropyl imidazoles if you can avoid it. Use SEM (removable with TBAF/THF) or Teoc . If you must use Boc, try thermal deprotection (heating to 150°C in vacuum) or use mild Lewis acids like ZnBr₂ in DCM, though this is risky.

Q3: The C-H arylation yield is stuck at 20%. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning.[1] The imidazole product is coordinating to the Pd species, shutting down the cycle.

  • Fix:

    • Increase the concentration of Pivalic Acid to 50 mol%.

    • Switch to a bulkier ligand like CataCXium A or JohnPhos to physically block the nitrogen coordination.

    • Ensure the N1 position is protected with a bulky group (SEM) before attempting C-H activation.

References

  • Gribble, G. W. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. BioMed Research International. Link

  • Li, X., et al. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Science China Chemistry. Link

  • Sanford, M. S., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions. Beilstein Journal of Organic Chemistry. Link

  • Semmelhack, M. F., et al. (1981).[2] Homoconjugate addition of nucleophile to cyclopropane-1,1-dicarboxylate derivatives. Organic Syntheses. Link

  • Tang, Y., et al. (2020).[1] Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Link

Sources

Enhancing reaction kinetics for electron-deficient imidazole acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Kinetics Optimization for Electron-Deficient Imidazole Acids

Ticket ID: #KIN-IMD-004 Subject: Overcoming low reactivity and instability in electron-deficient imidazole carboxylic acid couplings. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Stalled Reaction" Paradox

You are likely here because your standard amide coupling (EDC/HOBt or even HATU) has failed. Electron-deficient imidazole acids (e.g., 4-nitroimidazole-5-carboxylic acid or 4,5-dicyanoimidazole derivatives) present a unique "kinetic trap."

While the electron-withdrawing group (EWG) theoretically makes the carbonyl carbon more electrophilic (reactive), it simultaneously creates two critical failure modes:

  • Acidity Spike: The EWG dramatically lowers the pKa of the imidazole N-H, leading to rapid deprotonation by the base (DIPEA/TEA). The resulting anionic species (imidazolate) is electron-rich and resists nucleophilic attack at the carbonyl.

  • Decarboxylation Risk: Many electron-deficient imidazole acids are prone to spontaneous decarboxylation upon thermal activation or prolonged exposure to active ester intermediates.

This guide abandons "standard" peptide coupling protocols in favor of high-kinetic, neutral-condition methodologies.

Module 1: Diagnostic Triage

Before adding more reagents, diagnose the specific kinetic failure using this logic flow.

DiagnosticFlow Start START: Reaction Stalled/Failed CheckLCMS Step 1: Check LCMS of Crude Start->CheckLCMS IsDecarb Mass = Product - 44 (CO2)? CheckLCMS->IsDecarb IsActiveEster Active Ester Mass Visible? IsDecarb->IsActiveEster No DecarbIssue Issue: Thermal Instability Action: Low Temp Activation (-20°C) IsDecarb->DecarbIssue Yes NucleophileIssue Issue: Steric/Electronic Mismatch Action: Ghosez Reagent IsActiveEster->NucleophileIssue Yes (Stuck Intermediate) AnionIssue Issue: N-H Deprotonation (Anion) Action: Mask N-H (SEM/Boc) or Use Acid Chloride IsActiveEster->AnionIssue No (Only SM remaining) SolubilityIssue Issue: Aggregation/Solubility Action: Switch to T3P/NMP AnionIssue->SolubilityIssue If SM is solid precipitate

Figure 1: Diagnostic logic tree for identifying the root cause of coupling failure in heteroaromatic acids.

Module 2: High-Kinetic Protocols

Do not use EDC/HOBt. It is too slow for these substrates. Choose Protocol A for general optimization or Protocol B for extremely difficult/unstable substrates.

Protocol A: The T3P® System (Propylphosphonic Anhydride)

Best For: Preventing epimerization and handling poor solubility. Why it works: T3P acts as a kinetic driver. Unlike HATU, which forms a discrete active ester that can "stall," T3P drives the equilibrium forward by releasing a water-soluble byproduct. It works exceptionally well in polar solvents like NMP or DMF which solubilize electron-deficient imidazoles.

ParameterSpecificationReason
Reagent T3P (50% in EtOAc or DMF)1.5 - 2.0 equivalents.
Base Pyridine or 2,6-LutidineCritical: Avoid strong bases like TEA. Pyridine acts as both solvent/base and acylation catalyst.
Solvent NMP or DMFEssential to break up intermolecular H-bonding of the imidazole.
Temp 0°C → RTStart cold to minimize decarboxylation risk.

Step-by-Step:

  • Dissolve the imidazole acid (1.0 equiv) and amine (1.1 equiv) in NMP (concentration 0.2 M).

  • Add Pyridine (3.0 equiv).

  • Cool to 0°C.

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to RT. Monitor by LCMS.

    • Note: If the reaction is slow, heat to 50°C, but only if decarboxylation was not observed in the diagnostic phase.

Protocol B: The Ghosez’s Reagent (Neutral Acid Chloride)

Best For: "Dead" reactions where HATU fails, or acid-sensitive substrates. Why it works: Standard acid chloride formation (SOCl2/Oxalyl Chloride) generates HCl, which protonates the imidazole and kills nucleophilicity, or requires heating that triggers decarboxylation. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions at room temperature.

Step-by-Step:

  • Suspend imidazole acid (1.0 equiv) in dry DCM (or THF if insoluble).

  • Add Ghosez’s Reagent (1.1 equiv) at 0°C.

  • Stir at RT for 1–2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester. If the methyl ester forms, your acid chloride is ready.

  • Add the Amine (1.2 equiv) and DIPEA (2.5 equiv) to the acid chloride solution.

  • Reaction is usually instantaneous.

Module 3: The "Electronic Deactivation" Trap

A common user error is attempting to couple an imidazole acid that has an unsubstituted N-H.

The Problem: Electron-deficient imidazoles are acidic (pKa ~8-10). Adding DIPEA deprotonates the N-H, creating a negatively charged imidazolate ring.

  • Result: The carboxylate is now attached to an electron-rich aromatic system (due to the negative charge), rendering the carbonyl carbon less electrophilic. The reaction shuts down.

The Fix (Protecting Group Strategy): If your reaction yields are <30%, you must protect the imidazole nitrogen.

Protecting GroupInstallation DifficultyRemovalKinetic Impact
SEM (2-(Trimethylsilyl)ethoxymethyl) MediumTFA or FluorideHigh: Increases solubility and prevents anion formation.
Boc (tert-Butyloxycarbonyl) EasyAcid (HCl/TFA)Medium: EWG nature of Boc further activates the acid, but can be labile.
Trityl (Trt) EasyMild AcidLow: Steric bulk may hinder coupling if the acid is at the 4-position.

Module 4: Visualization of the Activation Pathway

Understanding the difference between standard activation and the recommended Ghosez activation is vital for troubleshooting.

ActivationPathways Acid Imidazole Acid (Zwitterionic/Insoluble) Base Base (DIPEA) Acid->Base Standard Path Ghosez Ghosez Reagent (Neutral) Acid->Ghosez Recommended Path Anion Imidazolate Anion (Unreactive) Base->Anion Deprotonation Amide Target Amide Anion->Amide Failed/Slow AcidCl Acid Chloride (Highly Reactive) Ghosez->AcidCl No Base Needed AcidCl->Amide + Amine

Figure 2: Comparison of failure mode (Standard Path) vs. success mode (Ghosez Path) for electron-deficient imidazoles.

Module 5: Frequently Asked Questions (Troubleshooting)

Q1: I see the active ester by LCMS, but it won't convert to the amide. Why? A: This is "Steric Occlusion" or "Electronic Mismatch." The active ester (e.g., O-At or O-Bt) is stable but the amine isn't nucleophilic enough to displace it.

  • Fix: Switch to Protocol B (Ghosez) . The chloride leaving group is much smaller and more reactive than the OBt/OAt group.

Q2: My imidazole acid decarboxylates (M-44 peak) whenever I add HATU. A: HATU activation creates a highly electrophilic species that, in electron-deficient systems, lowers the activation energy for decarboxylation.

  • Fix: Run the reaction at 0°C or -20°C using T3P . T3P activation is milder and often suppresses this pathway. Avoid heating at all costs.

Q3: The reaction mixture turns into a solid gel. A: Electron-deficient imidazoles have high dipole moments and stack efficiently.

  • Fix: Add LiCl (0.5 M) to the reaction mixture (if using DMF/NMP). This "chaotropic" salt breaks up the hydrogen bond networks and solubilizes the species, increasing reaction kinetics.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

    • Context: Authoritative review on T3P and its advantages in preventing epimeriz
  • Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions.[1] Journal of the Chemical Society, Chemical Communications. Link

    • Context: The foundational text for using Ghosez's reagent to generate acid chlorides without acidic byproducts.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Context: Critical analysis of why standard reagents (HATU/EDC) fail in specific electronic environments.
  • Heller, S. T., & Sarpong, R. (2010).[2] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates.[2][3] Organic Letters.[2][4] Link

    • Context: Discusses the mechanics of imidazole-based activation and the stability of acyl-imidazole intermedi

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid Content Type: Technical Comparison Guide

Executive Summary: The Regioisomer Challenge

In the development of p38 MAP kinase inhibitors and EP4 receptor antagonists, the 1-cyclopropyl-1H-imidazole-5-carboxylic acid scaffold is a critical, yet structurally ambiguous building block.

The core challenge in utilizing this product is not merely purity, but regiochemical identity . During the N-alkylation of imidazole-4-carboxylate precursors, a mixture of 1,4- and 1,5-isomers is invariably formed. The 1,4-isomer is often thermodynamically favored and commercially ubiquitous, while the 1,5-isomer (the target) requires specific synthetic control or rigorous purification.

This guide provides a definitive analytical framework to distinguish the 1,5-product from its 1,4-alternative using 1H NMR and NOE (Nuclear Overhauser Effect) spectroscopy.

Structural Analysis & Predictive Chemometrics

Before analyzing the spectrum, we must establish the proton environments. The cyclopropyl group exerts a unique steric and electronic influence on the imidazole ring.

The Competitors
  • Target Product (1,5-Isomer): 1-cyclopropyl-1H-imidazole-5-carboxylic acid.[1]

    • Key Feature: The N1-cyclopropyl group is adjacent to the Carboxylic Acid (C5). The C4 position retains a proton.[2]

  • Alternative (1,4-Isomer): 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

    • Key Feature: The N1-cyclopropyl group is adjacent to a Proton (C5). The C4 position bears the Carboxylic Acid.

Predicted Chemical Shifts (DMSO-d6)
Proton AssignmentTarget (1,5-Isomer)Alternative (1,4-Isomer)Multiplicity
COOH ~12.5 - 13.0 ppm~12.5 - 13.0 ppmBroad Singlet
H-2 (N=CH-N) 7.80 - 8.20 ppm 7.60 - 7.90 ppmSinglet
H-4 (C=CH-N) 7.50 - 7.70 ppm AbsentSinglet
H-5 (N-CH=C) Absent7.60 - 7.90 ppm Singlet
Cyclopropyl-CH 3.60 - 4.00 ppm3.40 - 3.80 ppmMultiplet (tt)
Cyclopropyl-CH2 0.90 - 1.10 ppm0.90 - 1.10 ppmMultiplet (m)

Expert Insight: Standard 1D 1H NMR is often insufficient for conclusive assignment because H-4 (in 1,5) and H-5 (in 1,4) appear in very similar regions (7.5 - 8.0 ppm). NOE spectroscopy is the mandatory self-validating system.

Comparative Analysis: The "H5 NOE Test"

This protocol details the definitive method to validate the product.

The Logic of Differentiation

The differentiation relies on the spatial proximity of the Cyclopropyl methine proton (N-CH) to the imidazole ring protons.

  • In the 1,4-Alternative: The N1-cyclopropyl group is directly adjacent to the H-5 proton . Irradiation of the cyclopropyl methine will show a strong NOE enhancement at the H-5 signal.

  • In the 1,5-Product: The N1-cyclopropyl group is adjacent to the Carboxylic Acid . There is NO H-5 proton . The closest proton is H-2. Irradiation of the cyclopropyl methine will show NOE enhancement only at H-2, and zero enhancement at the other aromatic signal (H-4), which is distant.

Visualization of the Logic

NOE_Logic Substrate Unknown Isomer Sample Exp Experiment: 1D NOE Irradiate Cyclopropyl CH (~3.8 ppm) Substrate->Exp Res14 Observation A: Strong Enhancement of BOTH Aromatic Signals Exp->Res14 H-5 Present Res15 Observation B: Enhancement of ONLY ONE Aromatic Signal (H-2) Exp->Res15 H-5 Absent Conc14 CONCLUSION: 1,4-Isomer (Alternative) (Proximal to H-5 and H-2) Res14->Conc14 Conc15 CONCLUSION: 1,5-Isomer (Target Product) (Distal to H-4) Res15->Conc15

Figure 1: Decision tree for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step workflow.

A. Sample Preparation[2][3][4][5]
  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Why? CDCl3 often leads to broadening of the imidazole protons due to exchange. DMSO-d6 stabilizes the zwitterionic character and ensures sharp peaks for the carboxylic acid proton.

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Why? High concentrations can cause stacking interactions (concentration-dependent shifts), while too low concentrations make NOE detection difficult.

  • Filtration: Filter through a glass wool plug to remove suspended solids that cause magnetic field inhomogeneity.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard 1H) and selnogp (1D Selective NOE).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Why? Imidazole protons (H2) often have long T1 relaxation times. Insufficient D1 leads to integration errors.

  • Scans (NS): 16 scans for 1H; 256 scans for NOE.

  • Temperature: 298 K (25°C).

C. Data Processing
  • Referencing: Calibrate DMSO residual peak to 2.50 ppm .

  • Phasing: Ensure manual phasing is applied, especially for NOE difference spectra.

  • Integration: Integrate the cyclopropyl methine (1H) as the internal standard.

Detailed Spectral Assignment (1,5-Isomer)

When the "H5 NOE Test" confirms the 1,5-structure, the full assignment for the target product is as follows:

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Justification
12.80 br s1HCOOHAcidic proton; exchangeable with D2O.
8.15 s1HH-2Deshielded by two adjacent nitrogens.
7.65 s1HH-4Shielded relative to H-2; no NOE to cyclopropyl.
3.85 m (tt)1HN-CHMethine of cyclopropyl; deshielded by N1.
1.05 m4HCyclopropyl-CH2Characteristic high-field multiplets.
Synthesis & Impurity Pathway

Understanding where the alternative comes from is vital for process chemistry.

Synthesis_Pathway Start Imidazole-4-carboxylic acid ester Inter N-Alkylation Transition State Start->Inter Alkylation Reagent + Cyclopropyl halide / Base Prod14 1,4-Isomer (Major Impurity) Sterically Favored Inter->Prod14 Kinetic Control Prod15 1,5-Isomer (Target) Sterically Hindered Inter->Prod15 Optimization Required

Figure 2: Synthetic divergence showing the origin of the 1,4-isomer impurity.

References

  • Bhat, M., & Poojary, B. (2017).[2] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[2] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[2] Link

  • Bell, M. R., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid.[3] Chemical Biology & Drug Design, 105(6).[3] Link

  • Sigma-Aldrich. (n.d.). 1-Cyclopropyl-1H-imidazole-4-carboxylic acid Product Sheet. Link

  • Kaufman, T. S. (2015). Distinction between 1,4 and 1,5 regioisomers based on simple 1D 13C NMR experiments. Journal of Organic Chemistry, 77, 8756.[4] Link

Sources

13C NMR chemical shifts for 1-cyclopropyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-cyclopropyl-1H-imidazole-5-carboxylic acid

A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a direct fingerprint of the carbon skeleton of a molecule. This guide offers a detailed analysis of the expected , a molecule featuring a unique combination of a strained aliphatic ring, an aromatic heterocycle, and a carboxylic acid functional group.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative methodology. By deconstructing the molecule into its constituent parts—the imidazole core, the N-cyclopropyl substituent, and the C-carboxylic acid group—and comparing them to known data from analogous structures, we can build a reliable prediction of the 13C NMR spectrum. This approach not only provides a reference for researchers working with this or similar compounds but also illustrates the fundamental principles of chemical shift prediction based on electronic and structural effects.

Part 1: Deconstructing the Molecule - Predicted Chemical Shifts

The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, inductive effects from electronegative atoms, and resonance contributions dictate its resonance frequency.[1] We will analyze each component of the target molecule to predict the chemical shift for its constituent carbons.

The Imidazole Core (C2, C4, C5)

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. In unsubstituted imidazole, the carbon atoms have characteristic chemical shifts: C2 (~136 ppm), C4 (~122 ppm), and C5 (~122 ppm). The C2 carbon, positioned between two electronegative nitrogen atoms, is the most deshielded.

In our target molecule, substitution at N1 and C5 significantly perturbs these values:

  • C2: The N1-cyclopropyl group will have a modest electronic influence on C2. Its chemical shift is expected to remain in the downfield region, characteristic of its position between two nitrogens.

  • C4 & C5: The powerful electron-withdrawing carboxylic acid group at the C5 position will significantly deshield C5. This effect will also extend to C4 through the π-system, causing a notable downfield shift. The pH of the solution can also influence the shifts of imidazole ring carbons, particularly the carbon bearing the carboxylic acid.[2]

The Carboxylic Acid Group (-COOH)

The carbonyl carbon of a carboxylic acid is one of the most deshielded signals in a 13C NMR spectrum, typically appearing between 160-185 ppm.[3] Its sp2 hybridization and direct bond to two oxygen atoms (one double, one single) result in a highly electron-deficient environment. For 1-cyclopropyl-1H-imidazole-5-carboxylic acid, this carbon is expected in the upper end of this range, conjugated with the imidazole ring.

The N-Cyclopropyl Substituent (Cα, Cβ)

The cyclopropyl group presents a unique NMR signature. The carbons in an unsubstituted cyclopropane ring are highly shielded due to the increased s-character of the C-C bonds and significant ring strain, resonating at an exceptionally high field of -2.7 ppm.[4]

When substituted, this shielding is reduced:

  • Methine Carbon (Cα): The carbon directly attached to the imidazole nitrogen (N1) will be strongly deshielded. The electronegative nitrogen atom will inductively withdraw electron density, shifting this signal significantly downfield compared to a typical aliphatic carbon.

  • Methylene Carbons (Cβ): The two equivalent methylene carbons of the cyclopropyl ring will remain highly shielded, providing a hallmark signal for the presence of this group. While shifted downfield from unsubstituted cyclopropane, they are expected to appear at a much higher field than typical sp3 methylene carbons.

Part 2: Comparative Data Summary

To synthesize this analysis, the following table provides a comparative summary of expected chemical shifts for 1-cyclopropyl-1H-imidazole-5-carboxylic acid. These predictions are benchmarked against known values for related structural motifs.

Carbon Atom LabelPredicted Chemical Shift (δ, ppm)Rationale and Comparative Notes
C=O (Carboxylic Acid)165 - 175Typical range for a carboxylic acid conjugated with a heteroaromatic ring. Similar benzimidazole-5-carboxylic acid derivatives show signals in this region.[5][6]
C5 (Imidazole)135 - 145Directly attached to the electron-withdrawing -COOH group, causing significant deshielding. Its position is also influenced by the N1-substituent.
C2 (Imidazole)138 - 142Positioned between two nitrogen atoms. The chemical shifts for C2 in 1-substituted imidazoles typically fall within this range.
C4 (Imidazole)125 - 135Deshielded by resonance due to the adjacent C5-COOH group. In many substituted imidazoles, C4 and C5 signals are distinct and downfield.
CH (Cyclopropyl, Cα)35 - 45Methine carbon attached to an electronegative nitrogen atom. This represents a significant downfield shift from a typical cyclopropyl carbon.
CH2 (Cyclopropyl, Cβ)5 - 15Characteristic upfield shift of cyclopropyl methylene carbons due to ring strain. This highly shielded region is a strong indicator of the cyclopropyl moiety.[7]

Part 3: Standard Experimental Protocol for 13C NMR Acquisition

Executing a successful 13C NMR experiment requires careful attention to sample preparation and instrument parameters. The following protocol is a self-validating system for acquiring high-quality data for a small organic molecule like the one discussed.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for polar compounds containing carboxylic acids and imidazoles, as it can form hydrogen bonds and prevent signal broadening of the acidic proton. Chloroform-d (CDCl3) is another common choice if solubility permits.

    • Concentration: Dissolve 10-25 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.

    • Internal Standard: Add a small amount (1-2 μL) of tetramethylsilane (TMS) as an internal standard. The 13C signal of TMS is defined as 0.0 ppm, providing a universal reference point for all other chemical shifts.[1][4]

  • Spectrometer Setup & Data Acquisition:

    • Instrumentation: The experiment should be performed on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a 13C frequency of 100 MHz or higher.

    • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

    • Acquisition Parameters:

      • Pulse Program: Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum by collapsing all 13C-1H couplings into single lines, increasing the signal-to-noise ratio.

      • Acquisition Time (AQ): Set to 1-2 seconds to allow for good digital resolution.

      • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. This allows the carbon nuclei, especially quaternary ones, to relax back to equilibrium between pulses, ensuring more accurate signal integration if needed.

      • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a large number of scans is required. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation of the Free Induction Decay (FID).

    • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., DMSO-d6 at 39.52 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-25 mg in 0.6 mL Solvent add_tms Add TMS Standard dissolve->add_tms insert_sample Insert & Lock add_tms->insert_sample shim Shim B0 Field insert_sample->shim setup_params Set Pulse Program (zgpg, D1, NS) shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference final_spectrum Final Spectrum reference->final_spectrum

Caption: Workflow for acquiring a standard 13C NMR spectrum.

Part 4: Visualizing Electronic Effects on the Imidazole Core

The substituents at the N1 and C5 positions exert opposing electronic effects that influence the chemical shifts of the imidazole ring carbons. The N1-cyclopropyl group acts as a weak electron-donating group, while the C5-carboxylic acid group is a strong electron-withdrawing group through both induction and resonance.

Caption: Electronic influence of substituents on the imidazole ring.

This diagram illustrates that the dominant electronic effect on the imidazole ring carbons (C4 and C5) originates from the electron-withdrawing carboxylic acid, leading to a net deshielding and a downfield shift in their 13C NMR signals. The weaker donating effect of the cyclopropyl group primarily influences its immediate attachment point at N1 and has a lesser impact on the ring carbons compared to the COOH group.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCYaMMRzTmVYqqtLs3tWKeAwUhCHEUKsEeBTFqq5b_5QaX4CBEx8JOR5AXMXHXvmdamA5MMmYMqRvWeiUW7GVwepv3WXMwQx3rhblMAzrB93o2ie8m1ZiMx7A6OYDPlPIlXEJadGRdkr7FysSJMkT621rf5xKG0L-z4wY=
  • New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2uD0ceW4j7cI57hr7yVv-Nc7lgJsrVH8dJPUiqmnnbdsnoZRK0Yp-8ZZy4i-n7ETQlmi6Hf4Z6UpshwemP4Vh8gUf5YNv_R82U6W1H-KfuOjA4oFAu62xbK24W7jRgQBNNNcy-1kKi7IpFKMRZyddIQqVMWJ8H4o45g==
  • Reynolds, W. F., Peat, I. R., Freedman, M. H., & Lyerla, J. R., Jr. (1973). pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. Journal of the American Chemical Society, 95(2), 328–331. Available from: [Link]

  • Kusuyama, Y., & Ikeda, Y. (1977). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 50(7), 1784-1787. Available from: [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Available from: [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

  • Sameera, W. M. C., & Eriksson, L. A. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Information and Modeling, 57(11), 2733-2746. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

  • Savitribai Phule Pune University. (n.d.). Supporting Information. One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Retrieved from [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(10), 809-814. Available from: [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • El-Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 231-235. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 467-478. Available from: [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Cyclopropyl Imidazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Cyclopropyl Imidazoles Content Type: Publish Comparison Guide

Executive Summary

Cyclopropyl imidazoles represent a critical pharmacophore in modern drug development, particularly within the histamine H3 receptor antagonist class (e.g., Ciproxifan, Cipralisant).[1] The cyclopropyl moiety confers unique metabolic stability and receptor affinity compared to its alkyl analogues (isopropyl or propyl groups). However, its characterization via mass spectrometry (MS) presents distinct challenges due to the high ring strain (~27.5 kcal/mol) and the propensity for ring-opening isomerization.[1]

This guide provides a technical comparison of the fragmentation behaviors of cyclopropyl imidazoles versus their aliphatic alternatives. It details the mechanistic pathways governing product ion formation in Electrospray Ionization (ESI) and Electron Ionization (EI), offering a self-validating protocol for their unambiguous identification.[1][2]

Mechanistic Analysis: Cyclopropyl vs. Isopropyl Imidazoles[1][2][3]

The primary challenge in analyzing cyclopropyl imidazoles is distinguishing the cyclopropyl group from its constitutional isomer, the isopropyl group, and other propyl chains. While both have a mass of 41-43 Da range, their fragmentation energetics and product ions differ significantly.[1][3]

The "Ring-Strain Release" Mechanism

Unlike isopropyl groups, which fragment via standard inductive cleavage or hydride shifts, cyclopropyl groups on an imidazole ring often undergo a ring-opening rearrangement prior to fragmentation.[1][2][3]

  • Cyclopropyl Imidazoles: The protonated molecular ion

    
     typically undergoes a ring opening to form a transient allyl cation intermediate.[3] This is energetically driven by the release of ring strain.
    
  • Isopropyl Imidazoles: Fragmentation is driven by the stability of the secondary carbocation (

    
    ), resulting in a dominant 
    
    
    
    43 peak.
Diagnostic Ion Comparison[1][3][4]
FeatureCyclopropyl ImidazoleIsopropyl ImidazoleMechanism
Primary Alkyl Fragment

41
(

)

43
(

)
Cyclopropyl cation ring-opens to allyl cation (

41); Isopropyl forms stable secondary cation (

43).[1][2][3]
Neutral Loss Loss of 40 Da (Cyclopropene-like) or 42 Da (Propene)Loss of 42 Da (Propene)Cyclopropyl can eliminate as a radical or neutral species depending on charge localization.[2][3]
Imidazole Ring Cleavage

54/55,

81/82

54/55,

81/82
Common Retro-Diels-Alder (RDA) and HCN losses characteristic of the imidazole core.[1][2][3]
Acylium Ion (if ketone present)

69
(

)

71
(

)
Specific to compounds like Ciproxifan.
Fragmentation Pathways (Visualized)[3][5]

The following diagram illustrates the divergent pathways for a generic 4-cyclopropylimidazole versus 4-isopropylimidazole under ESI-CID conditions.

FragmentationPathways M_Cyclo [M+H]+ Cyclopropyl Imidazole (High Ring Strain) Allyl_Cat Allyl Cation Intermediate (Ring Opened) M_Cyclo->Allyl_Cat Ring Opening (-Strain) M_Iso [M+H]+ Isopropyl Imidazole (Stable Alkyl Chain) Iso_Cat Isopropyl Carbocation (Secondary Cation) M_Iso->Iso_Cat Inductive Cleavage Imid_Frag Imidazole Core Ions (m/z 68, 81, 95) M_Iso->Imid_Frag Neutral Loss (C3H6) Frag_41 m/z 41 (C3H5+) Diagnostic for Cyclopropyl Allyl_Cat->Frag_41 Cleavage Allyl_Cat->Imid_Frag Neutral Loss (C3H4) Frag_43 m/z 43 (C3H7+) Diagnostic for Isopropyl Iso_Cat->Frag_43 Dominant

Caption: Divergent fragmentation pathways. The cyclopropyl moiety favors ring opening to the allyl cation (


 41), while the isopropyl moiety favors the isopropyl cation (

43).

Case Study: Ciproxifan and Cipralisant[6]

To apply these principles to real-world drug development, we examine two prototypical H3 antagonists.

Ciproxifan (Cyclopropyl Ketone)[3]
  • Structure: Imidazole linked via propoxy-phenyl to a cyclopropyl ketone .[1][2][3]

  • Key Fragment: The carbonyl group directs fragmentation.[1][3] Alpha-cleavage yields the cyclopropyl acylium ion (

    
     69) .[1][2][3]
    
  • Secondary Fragment: Loss of CO from the acylium ion yields the

    
     41  cation.
    
  • Differentiation: An isopropyl analogue would yield

    
     71 and 
    
    
    
    43.[1][3]
Cipralisant (Direct Cyclopropyl Attachment)[3]
  • Structure: Imidazole directly attached to a cyclopropyl ring, which is further substituted with an alkyne tail.[1][3]

  • Fragmentation: The direct attachment stabilizes the imidazole-cyclopropyl bond.[1][2][3]

    • Major Pathway: Cleavage of the distal alkyne tail is often favored over the imidazole-cyclopropyl bond breakage.[1][3]

    • Minor Pathway: If the cyclopropyl ring opens, it forms a conjugated system with the imidazole, often retaining the nitrogen charge (e.g.,

      
       107 for cyclopropyl-imidazole core).[1]
      

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to unambiguously confirm the presence of a cyclopropyl imidazole moiety using LC-MS/MS (ESI-QTOF or Triple Quadrupole).[1][2][3]

Phase 1: Sample Preparation & Ionization[1][3]
  • Solvent: Use Methanol/Water (50:50) with 0.1% Formic Acid .[3][4]

    • Reasoning: Imidazoles are basic (

      
      ).[3] Acidic pH ensures 
      
      
      
      generation.[3]
  • Source: ESI Positive Mode.

    • Voltage: 3.5 kV.[1][3]

    • Temp: 300°C (Avoid excessive heat which may induce thermal ring opening prior to MS analysis).

Phase 2: MS/MS Acquisition (The "Energy Ramp" Validation)

To distinguish the stable cyclopropyl ring from the flexible isopropyl chain, use a collision energy (CE) ramp.

  • Low CE (10-20 eV):

    • Cyclopropyl:[1][2][3] Minimal fragmentation.[1][3] The ring strain resists low-energy cleavage compared to branched alkyls.[1][2][3]

    • Isopropyl:[1][2][3] May show initial loss of propene (

      
      ).[1][2][3]
      
  • High CE (30-50 eV):

    • Cyclopropyl:[1][2][3] Sudden onset of ring opening.[3] Look for sharp appearance of

      
       41 .
      
    • Isopropyl:[1][2][3] Consistent increase in

      
       43 .[1][3]
      
Phase 3: Data Interpretation Logic

Use the following decision tree to interpret the spectra.

DecisionTree Start Analyze MS/MS Spectrum Check_41_43 Ratio of m/z 41 to 43? Start->Check_41_43 Check_69_71 Presence of Ketone? Check_41_43->Check_69_71 High 41 (Low 43) Result_Iso Isopropyl Imidazole Check_41_43->Result_Iso High 43 (Low 41) Result_Propyl n-Propyl Imidazole Check_41_43->Result_Propyl Mixed/Low (Loss of 29) Result_Cyclo Cyclopropyl Imidazole Check_69_71->Result_Cyclo m/z 69 Present (Acylium) Check_69_71->Result_Cyclo No Ketone (Direct Attach)

Caption: Logical decision tree for assigning cyclopropyl vs. alkyl imidazole structures based on diagnostic ion intensity ratios.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Cyclopropane and Derivatives.[3][5] National Institute of Standards and Technology.[3][5][6] Link

  • Ligneau, X., et al. (1998).[1] Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists.[1][2][3][7] Naunyn-Schmiedeberg's Archives of Pharmacology.[1][2][3] Link

  • Holčapek, M., et al. (2010).[1] Fragmentation behaviors of small molecule drugs in Mass Spectrometry. Journal of Mass Spectrometry.[3] Link

  • McClure, T. D., et al. (2013).[1] Differentiation of isomeric alkyl groups by energy-resolved mass spectrometry.[1][2][3] Journal of the American Society for Mass Spectrometry.[8] Link

  • PubChem Compound Summary. Cipralisant (GT-2331).[1][2][3] National Center for Biotechnology Information.[1][3] Link

Sources

Technical Comparison Guide: FTIR Characterization of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks for 1-cyclopropyl-1H-imidazole-5-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a high-resolution technical analysis of the Fourier Transform Infrared (FTIR) spectral signature of 1-cyclopropyl-1H-imidazole-5-carboxylic acid . Designed for analytical chemists and drug development scientists, this document moves beyond generic peak listing to explain the structural causality of vibrational modes. It specifically addresses the critical challenge of distinguishing the 5-carboxylic acid regioisomer from its thermodynamically stable 4-carboxylic acid counterpart and ester precursors.

Core Characteristic Peaks: The Spectral Fingerprint

The FTIR spectrum of 1-cyclopropyl-1H-imidazole-5-carboxylic acid is defined by the interplay between the electron-rich imidazole ring, the strained cyclopropyl substituent, and the hydrogen-bonding carboxylic acid moiety.

Primary Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality (Mechanism)
Carboxylic O-H 2500 – 3300 Broad, Var.O-H StretchCharacteristic "fermi resonance" envelope caused by strong intermolecular hydrogen bonding (dimer formation) typical of solid-state acids.
Cyclopropyl C-H 3080 – 3100 MediumC-H StretchThe high s-character of the cyclopropyl C-H bonds shifts these peaks >3000 cm⁻¹, distinguishing them from aliphatic alkyl chains (<3000 cm⁻¹).
Carbonyl (C=O) 1710 – 1725 StrongC=O StretchCritical Diagnostic: The 5-position is sterically hindered by the N1-cyclopropyl group, often forcing the carboxylate out of coplanarity, reducing conjugation and shifting the frequency higher than the 4-isomer.
Imidazole Ring 1550 – 1600 Med-StrongC=N / C=C StretchSkeletal vibrations of the heteroaromatic ring. Shifts here indicate the electronic influence of the N1-substituent.
Cyclopropyl Ring 1020 – 1050 MediumRing BreathingA unique deformation mode specific to the strained three-membered ring.
C-O (Acid) 1210 – 1320 StrongC-O StretchCoupled vibration involving C-O stretching and O-H in-plane bending.[1]
Comparative Analysis: Target vs. Alternatives

In synthetic workflows, the primary challenge is not just identifying the molecule, but differentiating it from regioisomers (impurities) and precursors .

Comparison 1: The Regioisomer Challenge (5-COOH vs. 4-COOH)

The N1-substitution breaks the symmetry of the imidazole ring, making the 4- and 5-positions chemically distinct.

  • 1-Cyclopropyl-1H-imidazole-5-carboxylic acid (Target):

    • Steric Environment: The bulky cyclopropyl group at N1 creates steric strain on the adjacent C5-carboxyl group.

    • Spectral Consequence: The carboxyl group twists out of the imidazole plane to relieve strain. This breaks conjugation , causing the C=O stretch to appear at a higher wavenumber (1710–1725 cm⁻¹) .

  • 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (Alternative/Impurity):

    • Steric Environment: The C4 position is remote from the N1-cyclopropyl group.

    • Spectral Consequence: The carboxyl group remains coplanar with the aromatic ring, maximizing conjugation. This lowers the bond order , shifting the C=O stretch to a lower wavenumber (1680–1700 cm⁻¹) .

Comparison 2: Precursor Differentiation (Acid vs. Ester)

Synthesis often proceeds via hydrolysis of an ethyl or methyl ester.

FeatureTarget (Acid)Precursor (Ester)Diagnostic Action
C=O[2] Position 1710–1725 cm⁻¹1735–1750 cm⁻¹Esters consistently absorb at higher frequencies due to the inductive effect of the alkoxy group.
O-H Region Broad (2500–3300 cm⁻¹)AbsentThe disappearance of the broad acid envelope is the clearest sign of esterification (or its appearance during hydrolysis).
Experimental Protocol: ATR-FTIR Characterization

To ensure reproducible data, follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹. Scans: 32 (minimum).

Step-by-Step Workflow:

  • Background Acquisition: Clean the crystal with isopropanol. Collect an air background spectrum to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Preparation:

    • Solid State: Place ~5 mg of the dry powder directly on the diamond crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the cyclopropyl C-H region).

    • Validation: Ensure the peak absorbance of the C=O band is between 0.5 and 1.0 A.U. If >1.5, the detector is saturating; use less sample or reduce pressure.

  • Data Acquisition: Record the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not use heavy smoothing, as it may obscure the fine splitting of the aromatic/cyclopropyl C-H region.

  • Interpretation Check:

    • Pass: Presence of broad O-H (2500-3300) + C=O (1710-1725) + Cyclopropyl C-H (~3090).

    • Fail (Wet Sample): Sharp O-H at 3600-3400 cm⁻¹ indicates residual water/solvent. Dry sample and re-run.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for verifying the identity of the target molecule against common structural analogues.

FTIR_Decision_Tree Start Unknown Sample Spectrum CheckOH Check 2500-3300 cm⁻¹ Region (Broad Envelope?) Start->CheckOH CheckCO Check Carbonyl (C=O) Frequency CheckOH->CheckCO Broad OH Present (Acid confirmed) IsEster Precursor Identified: Ester Derivative CheckOH->IsEster No Broad OH (Sharp peaks only) CheckFingerprint Check Fingerprint (1500-600 cm⁻¹) CheckCO->CheckFingerprint High Freq (1710-1725 cm⁻¹) IsIsomer Regioisomer Identified: 4-Carboxylic Acid CheckCO->IsIsomer Low Freq (1680-1700 cm⁻¹) IsTarget Target Confirmed: 1-Cyclopropyl-1H-imidazole- 5-carboxylic acid CheckFingerprint->IsTarget Cyclopropyl Breathing (~1020-1050 cm⁻¹) Present

Figure 1: FTIR Decision Tree for distinguishing the target 5-carboxylic acid from its 4-isomer and ester precursors based on spectral shifts caused by steric and electronic effects.

References
  • PubChem. (n.d.). 1-Cyclopropyl-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Spectroscopy Online. (2020). The C=O[3][4][5][6][7] Bond, Part III: Carboxylic Acids. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Infrared Spectra of Carboxylic Acids and Derivatives. Retrieved February 18, 2026, from [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative. Retrieved February 18, 2026, from [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Imidazole carboxylic acids represent a significant class of compounds, serving as crucial building blocks in the synthesis of numerous therapeutic agents, including antifungals, antihypertensives, and anti-inflammatory drugs.[1][2] This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds. We will explore the causality behind experimental choices, present supporting data, and provide a detailed, self-validating protocol to ensure scientific integrity.

The Critical Role of Purity Analysis

The purity of an API directly impacts its safety and efficacy. Impurities, which can originate from starting materials, by-products of synthesis, degradation products, or residual solvents, must be identified, quantified, and controlled within acceptable limits.[3][4] The International Council for Harmonisation (ICH) provides clear guidelines (Q3A/B) on impurity thresholds that necessitate reporting, identification, and qualification, making robust analytical methods essential for regulatory compliance.[3][5] For many imidazole carboxylic acids, which are often non-volatile and thermally labile, HPLC stands as the gold standard for purity assessment.[6]

HPLC vs. UPLC: A Performance Comparison

Before delving into method development, it's crucial to understand the distinction between conventional HPLC and Ultra-Performance Liquid Chromatography (UPLC). While both operate on the same chromatographic principles, the primary difference lies in the particle size of the stationary phase and the operating pressure.[7][8]

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Stationary Phase Particle Size Typically 3-5 µmSub-2 µm (commonly 1.7 µm)
Operating Pressure 5,000-6,000 psiUp to 15,000 psi
Analysis Time Longer (e.g., 15-30 minutes)Shorter (e.g., 3-10 minutes)[8]
Resolution GoodExcellent, with sharper and narrower peaks[9]
Sensitivity GoodHigher, allowing for detection of trace impurities[7][10]
Solvent Consumption HigherSignificantly lower (60-80% less than HPLC)[11]
Cost Lower initial investmentHigher initial investment

The Verdict: For high-throughput laboratories and complex samples with numerous potential impurities, UPLC offers significant advantages in speed, resolution, and sensitivity.[9][10] However, HPLC remains a robust and widely accessible technique suitable for many routine purity analyses. The choice often depends on the specific analytical needs and available resources.[7]

Strategic HPLC Method Development for Imidazole Carboxylic Acids

A systematic approach to method development is crucial for achieving a robust and reliable separation. The following sections detail the key experimental choices and their scientific rationale.

The development of a purity method follows a structured workflow, from initial scouting to final validation.

HPLC_Method_Development cluster_0 Phase 1: Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP, UV spectrum) B Initial Column & Mobile Phase Screening A->B Guides initial choices C Fine-tuning Mobile Phase (pH, Organic Modifier, Gradient) B->C Identifies promising conditions D Optimizing Flow Rate & Temperature C->D Improves resolution & peak shape E ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) D->E Finalizes method parameters

Caption: Logical workflow for HPLC method development.

For imidazole carboxylic acids, which possess both acidic (carboxylic acid) and basic (imidazole ring) functionalities, reverse-phase chromatography is the most common approach.

  • C18 (Octadecylsilane): This is the workhorse of reverse-phase HPLC and an excellent starting point. It provides good retention for a wide range of moderately polar to nonpolar compounds. For imidazole carboxylic acids, a C18 column often yields satisfactory results.[12][13]

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions with the aromatic imidazole ring. It can be particularly useful for separating isomers or closely related impurities that are not well-resolved on a C18 column.

  • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, making them more resistant to dewetting in highly aqueous mobile phases. This can be advantageous for retaining very polar impurities that elute early on a traditional C18 column.

  • Chiral Stationary Phases (CSPs): If the imidazole carboxylic acid is chiral, a specialized chiral column is necessary to separate the enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are frequently used for this purpose.[14][15][16]

The mobile phase composition is critical for achieving optimal resolution and peak shape.

  • pH Control: The ionization state of both the imidazole ring (pKa ~6-7) and the carboxylic acid group (pKa ~2-4) is highly dependent on the mobile phase pH. A buffered mobile phase is essential for reproducible retention times and good peak symmetry.

    • Operating at a low pH (e.g., 2.5-3.5) will protonate the imidazole ring and suppress the ionization of the carboxylic acid, leading to increased retention on a reverse-phase column. Phosphoric or formic acid are common choices.[6][17]

    • Operating at a mid-range pH (e.g., 6-7) can be challenging due to the zwitterionic nature of the molecule, potentially leading to poor peak shape.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and lower UV cutoff. A gradient elution, starting with a low percentage of organic modifier and gradually increasing it, is typically necessary to elute all impurities with good peak shape within a reasonable timeframe.[18]

  • Additives: For basic compounds like imidazoles, peak tailing can be an issue due to interactions with residual silanols on the silica support. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mitigate this effect, though it may not be suitable for LC-MS applications.[19]

  • UV Detection: Most imidazole carboxylic acids possess a chromophore, making UV detection a straightforward and robust choice. Wavelength selection should be based on the UV spectrum of the analyte, typically around 210-230 nm, to ensure adequate sensitivity for both the main peak and potential impurities.[6][14]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides mass information, which is invaluable for the identification of unknown impurities. When using MS detection, it is crucial to use a volatile mobile phase buffer, such as formic acid or ammonium acetate, instead of non-volatile buffers like phosphate.[6][20]

Recommended Experimental Protocol: Purity of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid

This protocol provides a starting point for the purity analysis of a representative imidazole carboxylic acid.

Instrumentation and Materials:

  • HPLC or UPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC-grade acetonitrile, water, and phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid (purity >99%)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample of the synthesized compound at the same concentration as the standard solution using the diluent.[6]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities should be reported, and if above the identification threshold, their structure should be elucidated.[3][5]

Comparison with Alternative Analytical Techniques

While HPLC is the primary technique, other methods can provide complementary information.

TechniquePrincipleAdvantagesLimitationsRole in Purity Analysis
LC-MS HPLC separation followed by mass detection.Provides molecular weight information, aiding in impurity identification.[20]Higher cost and complexity; mobile phase restrictions.Primary tool for impurity identification and structural elucidation.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.High efficiency; suitable for chiral separations with cyclodextrins.[20]Lower sensitivity and loading capacity compared to HPLC.Orthogonal technique for confirming purity and for chiral separations.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information.Absolute method for structural confirmation and can be used for quantitative analysis (qNMR).Lower sensitivity; may not detect trace impurities.Confirmatory analysis and structural elucidation of isolated impurities.[13]
Conclusion

Developing a robust HPLC method for the purity analysis of imidazole carboxylic acids requires a systematic approach that considers the physicochemical properties of the analyte and the potential impurities. By carefully selecting the column, optimizing the mobile phase, and choosing the appropriate detection method, a reliable and accurate method can be established. While HPLC remains the cornerstone for routine purity testing, techniques like LC-MS and NMR play a crucial role in the comprehensive characterization and identification of impurities, ensuring the overall quality and safety of the final pharmaceutical product.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website: [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. (2019, October 24). Retrieved from RJPT website: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Retrieved from a website: [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. (2018, April 29). Retrieved from Pharmaguideline website: [Link]

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from a website: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2025, November 29). Retrieved from ResearchGate website: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Retrieved from IKEV website: [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2025, August 7). Retrieved from ResearchGate website: [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared - Patsnap Eureka. (2025, September 19). Retrieved from Patsnap Eureka website: [Link]

  • ICH Q3E Guideline: Impurities Assessment and Control - AMSbiopharma. (2025, April 22). Retrieved from AMSbiopharma website: [Link]

  • HPLC vs UHPLC: Key Differences & Applications - Phenomenex. (2025, April 1). Retrieved from Phenomenex website: [Link]

  • ICH Q3 Guidelines. (2023, October 17). Retrieved from a website: [Link]

  • National Center for Biotechnology Information. Imidazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). Retrieved from a website: [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023, July 19). Retrieved from Bentham Science website: [Link]

  • Google Patents. Therapeutic use of imidazole-5-carboxylic acid derivatives.
  • Veeprho. Imidazole Impurities and Related Compound. Retrieved from Veeprho website: [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website: [Link]

  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2022, November 16). Retrieved from a website: [Link]

  • ACS Publications. (2012, October 23). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Retrieved from ACS Publications website: [Link]

  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Retrieved from Chromatography Forum website: [Link]

  • ResearchGate. (2015, December 11). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Retrieved from Organic Chemistry Portal website: [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 1-cyclopropyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the process for determining the single-crystal X-ray structure of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, a molecule of interest in contemporary drug discovery. We will explore the rationale behind the experimental design, present a detailed protocol, and compare the anticipated structural features with those of related, publicly available crystal structures. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of crystallographic data and its application.

The imidazole ring is a cornerstone of many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate to metal ions.[1][2][3] The addition of a cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the carboxylic acid moiety provides a key interaction point for receptor binding.[4][5] Understanding the precise three-dimensional arrangement of these functional groups is paramount for structure-activity relationship (SAR) studies and rational drug design.

While a public crystal structure for 1-cyclopropyl-1H-imidazole-5-carboxylic acid is not currently available, this guide will provide a robust framework for its determination and interpretation.

Experimental Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic model.[6] Each step is critical for obtaining high-quality, reliable data.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification characterization Purity Confirmation (NMR, LC-MS) synthesis->characterization screening Crystallization Screening characterization->screening optimization Optimization of Growth Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Part 1: Synthesis and Purification

Protocol:

  • Synthesis: Adapt a known procedure for imidazole synthesis, such as the reaction of a cyclopropyl-substituted α-dicarbonyl compound with an ammonia source and an aldehyde, followed by oxidation.

  • Purification: The crude product should be purified by column chromatography or recrystallization to achieve a purity of >98%, as confirmed by NMR and LC-MS.[8] Commercially available starting materials or the target compound itself can be sourced from suppliers like ChemScene or BLD Pharm.[9][10]

Part 2: Crystallization

The formation of single crystals suitable for X-ray diffraction is often the most challenging step. This requires a systematic screening of various solvents, temperatures, and crystallization techniques.

Protocol:

  • Solvent Selection: Begin with a range of solvents of varying polarity in which the compound has moderate solubility. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or 4°C).

    • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, leading to slow crystal growth.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Screening: Employ a high-throughput screening approach using commercially available crystallization screens to test a wide array of conditions quickly.

Part 3: X-ray Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol:

  • Crystal Selection and Mounting: Select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.[6]

  • Data Collection: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

Part 4: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Protocol:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.[11]

  • Validation: The final structure is validated using software tools to check for geometric consistency and to ensure the model is chemically reasonable.

Anticipated Crystallographic Data and Comparison with Alternatives

While the precise crystallographic data for 1-cyclopropyl-1H-imidazole-5-carboxylic acid is yet to be determined, we can anticipate some of its key features based on the structures of similar molecules.

Table 1: Hypothetical Crystallographic Data for 1-cyclopropyl-1H-imidazole-5-carboxylic acid and Comparison with Known Imidazole Derivatives.

Parameter1-cyclopropyl-1H-imidazole-5-carboxylic acid (Hypothetical)2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde[1][12]1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid[13]
Formula C7H8N2O2C8H11ClN2OC20H18N2O3
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/c
a (Å) ~7-97.2617(3)14.939(3)
b (Å) ~10-1413.2067(6)10.155(2)
c (Å) ~8-129.8491(4)11.583(2)
β (˚) ~95-105101.76(1)99.18(3)
Volume (ų) ~900-1200924.74(7)1733.8(6)
Z 444
R-factor < 0.050.049Not specified

The hypothetical data for the target compound is based on typical values for small organic molecules. A monoclinic crystal system with the space group P21/c is common for such compounds. The R-factor, a measure of the agreement between the experimental and calculated diffraction data, should ideally be below 5% for a well-refined structure.

Structural Insights and Comparative Analysis

The crystal structure of 1-cyclopropyl-1H-imidazole-5-carboxylic acid will reveal crucial information about its conformation and intermolecular interactions.

molecular_interactions cluster_A Molecule A cluster_B Molecule B Molecule_A 1-cyclopropyl-1H-imidazole-5-carboxylic acid (A) Molecule_B 1-cyclopropyl-1H-imidazole-5-carboxylic acid (B) N1_A N1 N3_A N3 COOH_A COOH N3_B N3 COOH_A->N3_B H-Bond N1_B N1 COOH_B COOH COOH_B->N3_A H-Bond

Figure 2: A potential hydrogen bonding motif between two molecules of 1-cyclopropyl-1H-imidazole-5-carboxylic acid.

A key feature to anticipate is the formation of hydrogen-bonded dimers through the carboxylic acid groups and the imidazole nitrogen atoms, a common motif in carboxylic acid-containing heterocycles.[13] The planarity of the imidazole ring is also of interest, as substituents can sometimes induce puckering.[1] The orientation of the cyclopropyl group relative to the imidazole ring will be a critical determinant of the molecule's overall shape and how it can interact with a binding site.

By comparing the determined structure with those of other imidazole derivatives, such as those with different substituents at the 1, 2, 4, or 5 positions, researchers can gain a deeper understanding of how subtle structural modifications influence the solid-state packing and, by extension, the physicochemical properties of these compounds.[1][2][11]

Conclusion

This guide has outlined a comprehensive strategy for determining the single-crystal X-ray structure of 1-cyclopropyl-1H-imidazole-5-carboxylic acid. By following the detailed experimental protocols and leveraging comparative analysis with known structures, researchers can obtain high-quality crystallographic data. This information is invaluable for advancing our understanding of the structure-property relationships in this important class of molecules and for guiding future drug discovery efforts.

References

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - IUCr Journals. Available from: [Link]

  • Crystal Structures of two Imidazole Derivatives - SciSpace. Available from: [Link]

  • Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N - The Pharma Innovation. Available from: [Link]

  • Crystal Structures of two Imidazole Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents - An-Najah Staff. Available from: [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - Semantic Scholar. Available from: [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid - NIH. Available from: [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction - ResearchGate. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... - MedCrave online. Available from: [Link]

  • X-ray Crystallography - CCDC. Available from: [Link]

  • X-ray Crystallography - Wiley Analytical Science. Available from: [Link]

  • A review on x-ray crystallography and it's applications - Pharmacy Journal. Available from: [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 1-cyclopropyl-1H-imidazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers objective, data-driven insights to ensure the accuracy, precision, and reliability of analytical outcomes. We will explore the nuances of selecting an appropriate reference standard and detail the robust analytical techniques required for its qualification and use.

The Critical Role of a Reference Standard

1-Cyclopropyl-1H-imidazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and pharmaceutical synthesis.[1][2] Its structural integrity and purity are paramount, as any impurities can have significant downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. A well-characterized reference standard is the cornerstone of any analytical method, serving as the benchmark against which all samples are measured. Without a reliable standard, quantitative analysis and impurity profiling are rendered meaningless.

The selection of a reference standard should not be a trivial decision. It necessitates a thorough evaluation of the supplier's documentation, the stated purity, and the analytical methods used for characterization. This guide will compare available standards and provide the experimental framework to independently verify their quality.

Analytical Methodologies: A Multi-Pronged Approach

No single analytical technique is sufficient to fully characterize a reference standard. A comprehensive and trustworthy assessment relies on the synergy of chromatographic and spectroscopic methods. This orthogonal approach ensures that purity is accurately determined and the chemical identity is unequivocally confirmed.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds like 1-cyclopropyl-1H-imidazole-5-carboxylic acid.[3] A reversed-phase HPLC method with UV detection is the most common and effective approach for separating the main compound from potential impurities.[3][4][5]

Causality Behind Experimental Choices:

  • Reversed-Phase Column (C18): A C18 column is selected for its hydrophobic stationary phase, which effectively retains and separates moderately polar compounds like our target analyte from both more polar and less polar impurities.

  • Acidified Mobile Phase: The inclusion of an acid (e.g., phosphoric acid or formic acid) in the aqueous portion of the mobile phase is crucial. It serves to protonate the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks and improved retention. For mass spectrometry (MS) compatibility, a volatile acid like formic acid is required.[4][5]

  • UV Detection: The imidazole ring contains a chromophore that allows for sensitive detection using a UV detector, typically in the range of 210-220 nm.[3][6]

Experimental Protocol: HPLC-UV Purity Determination

Objective: To determine the purity of a 1-cyclopropyl-1H-imidazole-5-carboxylic acid reference standard by area percent.

Instrumentation & Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference Standard of 1-cyclopropyl-1H-imidazole-5-carboxylic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Phosphoric Acid)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation (Nominal Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 5 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 215 nm
Injection Volume 10 µL
  • Analysis: Inject the standard and sample solutions. Integrate all peaks in the chromatogram.

  • Calculation: Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary technique for purity, GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[6][7] For a non-volatile compound like a carboxylic acid, derivatization is typically required to increase its volatility.

Application Note: A common derivatization strategy involves esterification of the carboxylic acid group. This allows the compound to be analyzed by GC-MS, providing an orthogonal separation technique and the high specificity of mass spectrometric detection. This is particularly useful for identifying starting materials or side-products from the synthesis process.[7]

Spectroscopic Confirmation of Identity

Spectroscopic analysis is non-negotiable for confirming the structural identity of the reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The spectra should be consistent with the structure of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, showing characteristic signals for the cyclopropyl protons, imidazole ring protons, and the absence of significant impurity signals.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound.[8][9] Techniques like Electrospray Ionization (ESI) are well-suited for this molecule and should yield a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.[8][10] For 1-cyclopropyl-1H-imidazole-5-carboxylic acid, the spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretching band (around 1700-1725 cm⁻¹).[10]

Comparison of Commercially Available Reference Standards

Several vendors supply 1-cyclopropyl-1H-imidazole-5-carboxylic acid, often with varying levels of purity and documentation. The table below provides a comparative summary based on currently available information.

SupplierProduct Number (Example)Stated PurityMethod of Purity AnalysisDocumentation Provided
Sigma-Aldrich e.g., CIAH998D7DF898%Not always specified on product pageCertificate of Analysis (CoA), SDS
PharmaBlock e.g., PBKH9C0D459995%Not always specified on product pageCoA, COO

Trustworthiness Insight: The stated purity is only as reliable as the method used to determine it. A standard with 99.5% purity determined by HPLC is superior to one with 99.9% purity determined by a less precise method like titration. Always scrutinize the Certificate of Analysis (CoA). A comprehensive CoA should include:

  • The lot-specific purity value.

  • The analytical method used for purity determination (e.g., HPLC, GC).

  • A representative chromatogram.

  • Data from identity tests (e.g., NMR, MS).

Visualization of Workflows

A logical workflow is essential for qualifying and utilizing a reference standard effectively.

G cluster_0 Reference Standard Qualification Workflow A Receive Standard B Review Certificate of Analysis (CoA) A->B C Perform Identity Confirmation (NMR, MS, IR) B->C D Perform Purity Assay (HPLC-UV) C->D E Compare Results to CoA D->E F Acceptance/Rejection Decision E->F F->A Reject & Reorder G Approved for Use in Assays F->G

Caption: Workflow for Reference Standard Qualification.

G cluster_1 Orthogonal Analytical Approach Main Comprehensive Characterization of 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid Purity Purity Assessment Primary Method: HPLC-UV (Area %) Orthogonal Method: GC-MS (with derivatization) Main->Purity Quantitative Analysis Identity Structural Identity Confirmation Primary Method: NMR (¹H, ¹³C) Confirmatory: MS (Molecular Weight) Functional Groups: IR Main->Identity Qualitative Analysis

Caption: Relationship between analytical techniques.

Conclusion

The integrity of analytical data for 1-cyclopropyl-1H-imidazole-5-carboxylic acid is fundamentally dependent on the quality of the reference standard used. A robust analytical strategy involves not only sourcing a high-purity standard but also independently verifying its identity and purity using a combination of orthogonal techniques. High-Performance Liquid Chromatography stands as the primary method for quantitative purity assessment, while spectroscopic methods such as NMR, MS, and IR are indispensable for confirming structural identity. By adhering to the protocols and workflows outlined in this guide, researchers can ensure their analytical results are built on a foundation of accuracy, reliability, and scientific rigor.

References

  • SIELC Technologies. Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. Available from: [Link]

  • ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available from: [Link]

  • Kataev, S. S., et al. (2025). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sud Med Ekspert. Available from: [Link]

  • SIELC Technologies. (2018). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Available from: [Link]

  • PureSynth. 4-Imidazolecarboxylic Acid 98.0%(HPLC). Available from: [Link]

  • Al-maamary, M. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available from: [Link]

  • PubChem. 1-cyclopropyl-1h-imidazole-5-carboxylic acid. Available from: [Link]

  • Bhat, K. S., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available from: [Link]

  • PubMed. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Available from: [Link]

  • ResearchGate. (2025). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Available from: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]

  • EPA. 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. Available from: [Link]

  • MDPI. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Available from: [Link]

  • Astronomy & Astrophysics. Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. Available from: [Link]

  • Taylor & Francis Online. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Available from: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1-cyclopropyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Photophysics of the Imidazole Chromophore

The imidazole ring, an aromatic five-membered heterocycle, forms the core of our target molecule. Unsubstituted imidazole in an aqueous solution exhibits a characteristic absorption peak around 209 nm[1]. This absorption corresponds to a π → π* electronic transition within the aromatic system. The position and intensity of this absorption are highly sensitive to the nature and position of substituents on the imidazole ring, as well as to environmental factors such as solvent polarity and pH.

Substituents can perturb the energy levels of the π molecular orbitals, leading to shifts in the absorption maximum (λmax). Electron-donating groups (EDGs) generally cause a bathochromic shift (red shift) to longer wavelengths, while electron-withdrawing groups (EWGs) can induce either a bathochromic or hypsochromic shift (blue shift) depending on the specific electronic interactions.

Comparative Analysis of UV-Vis Absorption Maxima

To build a predictive model for the UV-Vis absorption of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, we will compare it with several key analogues. The following table summarizes the reported absorption maxima for relevant imidazole derivatives.

CompoundSubstituent(s)λmax (nm)SolventReference
ImidazoleNone~2092% Methanol in Water[1]
4-Methyl-imidazole-CH₃ (EDG)2172% Methanol in Water[1]
Imidazole-2-carbaldehyde-CHO (EWG)280Not Specified[1]
4-Methyl-imidazole-2-carbaldehyde-CH₃, -CHO282Not Specified[1]
1H-Imidazole-2-carboxylic acid-COOH (EWG)Not explicitly stated, but UV-Vis data is availableNot Specified[2]
Imidazole-based SemicarbazonesVarious283-298Not Specified[3]

The Influence of the Carboxylic Acid Group:

The carboxylic acid group at the 5-position is expected to act as an electron-withdrawing group, which will likely lead to a significant bathochromic shift compared to unsubstituted imidazole. This is due to the extension of the conjugated π-system. While a direct λmax for a simple imidazole carboxylic acid is not provided in the search results, the presence of a carbaldehyde group (another EWG) at the 2-position in imidazole-2-carbaldehyde results in a strong absorption band around 280 nm[1]. We can anticipate a similar, though not identical, effect for the carboxylic acid group.

The Role of the Cyclopropyl Group:

The 1-cyclopropyl substituent is primarily an alkyl group and is generally considered to be weakly electron-donating. Its effect on the λmax is likely to be less pronounced than that of the carboxylic acid. However, the strained ring system of the cyclopropyl group can interact with the imidazole π-system through σ-π conjugation, which may contribute to a minor bathochromic shift.

Predicted Absorption Maxima for 1-cyclopropyl-1H-imidazole-5-carboxylic acid:

Based on the comparative data, it is reasonable to predict that 1-cyclopropyl-1H-imidazole-5-carboxylic acid will exhibit a primary absorption band significantly red-shifted from the ~209 nm of unsubstituted imidazole. A λmax in the range of 260-290 nm is a plausible estimate, arising from the π → π* transition of the conjugated system formed by the imidazole ring and the carboxylic acid group.

The Critical Impact of Solvent and pH

The UV-Vis spectrum of 1-cyclopropyl-1H-imidazole-5-carboxylic acid is expected to be highly sensitive to the surrounding environment, particularly the solvent polarity and the pH of the solution.

Solvatochromism:

While some imidazole derivatives show only slight solvatochromic shifts[4], the presence of both a potentially acidic proton on the carboxylic acid and a basic nitrogen on the imidazole ring in our target molecule suggests that solvent polarity could play a more significant role. Polar solvents can stabilize the ground and/or excited states differently, leading to shifts in the absorption maximum.

pH Dependence:

The protonation state of the molecule will have a profound effect on its electronic structure and, consequently, its UV-Vis spectrum.

  • Acidic Conditions: In a sufficiently acidic medium, the nitrogen atom at position 3 of the imidazole ring will be protonated, forming an imidazolium cation. This protonation is expected to cause a hypsochromic (blue) shift in the absorption wavelength[5].

  • Basic Conditions: In a basic medium, the carboxylic acid group will be deprotonated to form a carboxylate anion. This deprotonation can lead to a bathochromic (red) shift due to the increased electron-donating character of the carboxylate group.

The interplay between these two ionizable groups will result in a pH-dependent UV-Vis profile, which can be utilized to determine the pKa values of the molecule.

Proposed Experimental Protocol for UV-Vis Analysis

To experimentally determine the UV-Vis absorption maxima of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, the following protocol is recommended:

1. Materials and Instrumentation:

  • 1-cyclopropyl-1H-imidazole-5-carboxylic acid (synthesized and purified)

  • Spectrophotometric grade solvents (e.g., ethanol, methanol, acetonitrile, water)

  • Buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 11)

  • A dual-beam UV-Vis spectrophotometer

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a series of dilutions in the desired solvent to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

3. UV-Vis Measurement:

  • Record the UV-Vis spectrum of the sample solution from 190 nm to 400 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax).

4. Investigation of Solvent Effects:

  • Prepare solutions of the compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water).

  • Record the UV-Vis spectrum in each solvent to observe any solvatochromic shifts.

5. Investigation of pH Effects:

  • Prepare a series of solutions in buffer solutions of different pH values.

  • Record the UV-Vis spectrum at each pH to determine the effect of protonation/deprotonation on the λmax.

experimental_workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Analysis cluster_studies Influence Studies synthesis Synthesis & Purification of 1-cyclopropyl-1H-imidazole-5-carboxylic acid stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) synthesis->stock dilutions Prepare Serial Dilutions stock->dilutions instrument Dual-Beam UV-Vis Spectrophotometer dilutions->instrument scan Scan Spectrum (190-400 nm) vs. Solvent Blank instrument->scan identify_lambda_max Identify λmax scan->identify_lambda_max solvent_study Solvent Polarity Study (e.g., Hexane, EtOH, H₂O) identify_lambda_max->solvent_study ph_study pH Dependence Study (Buffered Solutions pH 2-11) identify_lambda_max->ph_study

Caption: Experimental workflow for the UV-Vis analysis of 1-cyclopropyl-1H-imidazole-5-carboxylic acid.

Conclusion

While a definitive experimental value for the UV-Vis absorption maximum of 1-cyclopropyl-1H-imidazole-5-carboxylic acid is not present in the surveyed literature, a robust prediction can be made through comparative analysis of structurally similar compounds. The presence of the electron-withdrawing carboxylic acid group is expected to be the dominant factor, inducing a significant bathochromic shift into the 260-290 nm range. The 1-cyclopropyl group will likely have a secondary, minor red-shifting effect. Furthermore, the absorption spectrum of this molecule is anticipated to be highly sensitive to solvent polarity and, most notably, to pH due to the presence of both acidic and basic functionalities. The provided experimental protocol offers a clear pathway for the empirical determination and characterization of the photophysical properties of this and other novel imidazole derivatives.

References

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC - NIH. (2014, December 30). Retrieved from [Link]

  • Theoretical Insights into the Impact of Pyrrole and Imidazole Substituents on the BODIPY Chromophore - PMC. (2025, May 18). Retrieved from [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium - MDPI. (2022, June 15). Retrieved from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals. (2023, January 31). Retrieved from [Link]

  • 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem - NIH. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar- - JScholar Publisher. (2025, July 15). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-cyclopropyl-1H-imidazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 1-cyclopropyl-1H-imidazole-5-carboxylic acid stands as a compound of interest. Its unique structural motifs, combining a cyclopropyl group with an imidazole carboxylic acid, suggest its potential as a versatile building block. However, as with any chemical compound, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive, step-by-step framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and the principles of chemical similarity.

Core Safety Directives and Hazard Assessment

Before any handling of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, a thorough risk assessment is mandatory. This compound is a solid, likely a powder, which presents a risk of inhalation and dust formation[1][2]. Finely dispersed particles of organic compounds can also form explosive mixtures in air[3][4].

Table 1: Hazard Assessment and Key Safety Information

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed[5].Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[6][7].
Skin Corrosion/Irritation Causes skin irritation[5][8].Wear appropriate chemical-resistant gloves and a lab coat[9][10].
Serious Eye Damage/Irritation Causes serious eye irritation[5].Wear safety goggles or a face shield[11][12].
Respiratory Irritation May cause respiratory irritation upon inhalation of dust[5].Handle in a well-ventilated area, preferably a chemical fume hood[2][7].
Combustible Dust As a solid organic compound, it may form combustible dust concentrations in air[3].Avoid dust generation. Use equipment and procedures that minimize dust release[1].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for ensuring personal safety. The minimum required PPE for handling 1-cyclopropyl-1H-imidazole-5-carboxylic acid is outlined below.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationale and Best Practices
Body Laboratory coat (cotton or flame-resistant blend)[9][10].Protects skin and clothing from spills. Must be kept fastened.
Hands Disposable nitrile gloves[10][11].Provides protection against incidental skin contact. Change gloves immediately if contaminated and wash hands[13]. For extended contact, consider double-gloving[11].
Eyes/Face Chemical splash goggles[11][12]. A face shield should be worn over goggles when there is a significant splash risk[10][12].Protects against dust particles and potential splashes.
Respiratory Not typically required if handled in a fume hood. If a hood is unavailable or significant dust is generated, a NIOSH-approved respirator may be necessary[3][10].Prevents inhalation of irritating dust.

Procedural Guidance: From Weighing to Waste

A systematic approach to handling minimizes exposure and reduces the risk of accidents. The following workflow is recommended for all procedures involving 1-cyclopropyl-1H-imidazole-5-carboxylic acid.

Diagram 1: Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound (Anti-static weigh boat) don_ppe->weigh Proceed to handling dissolve Dissolve or Transfer weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate After experiment completion dispose Dispose of Waste (Follow local regulations) decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final Step

Caption: A stepwise workflow for the safe handling of 1-cyclopropyl-1H-imidazole-5-carboxylic acid.

Step-by-Step Handling Protocol:
  • Preparation :

    • Designate a specific work area, preferably within a chemical fume hood, for handling the compound[1][13].

    • Cover the work surface with absorbent bench paper[1][13].

    • Ensure that an eyewash station and safety shower are readily accessible[14].

    • Assemble all necessary equipment (spatulas, weigh boats, containers) before starting.

  • Weighing the Compound :

    • Due to its powdered nature, care must be taken to avoid generating dust[1][15].

    • Use an anti-static weigh boat or an enclosed balance if available[1][13].

    • A recommended technique to minimize dust exposure is to tare a lidded container, add the powder inside the fume hood, close the lid, and then weigh the container outside the hood[2][13].

    • Avoid pouring the powder directly from the bottle; use a spatula to transfer small amounts[1].

  • Dissolution and Reaction :

    • If making a solution, add the solid to the solvent slowly.

    • Keep containers closed when not in use to prevent spills and contamination[1].

  • Storage :

    • Store 1-cyclopropyl-1H-imidazole-5-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area[3][5][15].

    • Store away from incompatible materials such as strong oxidizing agents and strong acids[3][14].

    • Dry solids should be stored separately from liquids[6].

Emergency and Disposal Plans

Spill Response:
  • Small Spills : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[15]. The area can then be decontaminated with an appropriate solvent and wiped clean[1].

  • Large Spills : In the event of a large spill, evacuate the area and alert laboratory personnel and safety officers.

First Aid:
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[3][16]. Seek medical attention if irritation persists[8][17].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][8]. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen[3]. Seek medical attention if respiratory irritation occurs.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting[16]. Seek immediate medical attention.

Waste Disposal:

Chemical waste must be disposed of in accordance with local, state, and federal regulations[17][18].

  • Collect waste 1-cyclopropyl-1H-imidazole-5-carboxylic acid and any contaminated materials (e.g., gloves, weigh boats, bench paper) in a clearly labeled, sealed container.

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of this chemical down the drain[15].

By adhering to these guidelines, researchers can confidently and safely work with 1-cyclopropyl-1H-imidazole-5-carboxylic acid, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment | Department of Chemistry and Biochemistry. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • Lab Safety Equipment & PPE - ChemTalk. (n.d.).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) - Duke OESO. (n.d.).
  • Evolve's guide to storing lab chemicals safely. (2021, September 14).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • 1-Ethyl-1H-imidazole-2-carboxylic acid - Apollo Scientific. (2023, May 30).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 07).
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 06).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • 1-Cyclopropyl-1H-imidazole-4-carboxylic acid | 1368466-66-3 - Sigma-Aldrich. (n.d.).
  • 1H-Imidazole-1-carboxylicacid,2-propenylester(9CI) Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • IMIDAZOLE MOLECULAR BIOLOGY - Loba Chemie. (n.d.).
  • ICSC 1721 - IMIDAZOLE - International Chemical Safety Cards (ICSCs). (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.